MP-513 (hydrobromide hydrate)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H38N6OS |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS.2CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;2*1H4/t19-,20-;;/m0../s1 |
InChI Key |
IQLZJUQSGGTWJW-TULUPMBKSA-N |
Isomeric SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Canonical SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
MP-513 (Teneligliptin Hydrobromide Hydrate): Structural Characterization and Pharmacological Profile
Topic: MP-513 (Teneligliptin Hydrobromide Hydrate): Structural Characterization and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MP-513 , commercially known as Teneligliptin hydrobromide hydrate , is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor designed for the management of Type 2 Diabetes Mellitus (T2DM). Developed by Mitsubishi Tanabe Pharma, MP-513 is distinguished by its unique "J-shaped" structure and a specific salt stoichiometry (2.5 hydrobromide hydrate) that confers optimal stability and bioavailability. This guide provides a rigorous technical analysis of its chemical structure, synthetic pathways, and pharmacological mechanisms, serving as a reference for experimental design and drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Classification
MP-513 is a prolylthiazolidine-based compound. Unlike many DPP-4 inhibitors that rely on a cyanopyrrolidine scaffold, MP-513 utilizes a specialized heteroaryl-piperazine moiety to enhance binding affinity.
| Property | Detail |
| Code Name | MP-513 |
| Generic Name | Teneligliptin Hydrobromide Hydrate |
| IUPAC Name | Bis{(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone pentahydrobromide dihydrate |
| CAS Number | 1572583-29-9 (Hydrate); 906093-29-6 (Free Base) |
| Drug Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
Structural Stoichiometry
A critical feature of MP-513 is its salt form. It exists as a hemipentahydrobromide hydrate , meaning the stoichiometric ratio is 2:5:2 (Drug:HBr:H₂O).[1]
-
Molecular Formula:
[2][3][1][4][5] -
Molecular Weight: ~1293.75 g/mol (for the dimeric salt unit); ~646.8 g/mol (per monomeric equivalent).
-
Structural Rationale: The 2.5 HBr formulation improves solubility in physiological buffers compared to the free base, while the hydrate form stabilizes the crystal lattice against hygroscopicity.
Physicochemical Profile[10]
-
Solubility: Highly soluble in water (~100 mg/mL), methanol, and DMSO; sparingly soluble in ethanol.
-
pKa: Basic centers at the piperazine and pyrrolidine nitrogens (approx. pKa 8.5 and 9.2).
-
Lipophilicity (LogP): ~0.5 (indicative of balanced permeability and solubility).
Mechanism of Action: DPP-4 Inhibition
MP-513 functions by competitively inhibiting the DPP-4 enzyme, preventing the degradation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide).
Binding Topology
X-ray crystallography reveals that MP-513 binds to the DPP-4 active site in a "J-shaped" conformation:
-
S1 Subsite: The thiazolidine ring occupies the S1 hydrophobic pocket.
-
S2 Subsite: The phenylpyrazole moiety extends into the S2 extensive subsite, forming key
-stacking interactions. -
Salt Bridge: The protonated amino group of the pyrrolidine ring forms a critical salt bridge with Glu205 and Glu206 of the enzyme.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of MP-513-mediated DPP-4 inhibition.
Figure 1: Mechanism of action showing MP-513 preventing GLP-1 degradation, leading to glucose-dependent insulin secretion.
Synthesis and Manufacturing
The synthesis of MP-513 hydrobromide hydrate requires precise control over stereochemistry and salt formation.
Key Synthetic Intermediates
-
Intermediate A: (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid (Boc-L-hydroxyproline derivative).
-
Intermediate B: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[6][7]
-
Intermediate C: Thiazolidine.[1]
Synthetic Workflow
The process generally involves a convergent synthesis:
-
N-Alkylation/Coupling: Intermediate B is coupled with the activated form of Intermediate A (often via mesylate/tosylate displacement) to form the piperazine-pyrrolidine core.
-
Amidation: The carboxylic acid of the pyrrolidine core is coupled with thiazolidine.
-
Deprotection: Removal of the Boc group (typically using acid).
-
Salt Formation (Critical): The free base is treated with HBr (in acetic acid or isopropanol) and water to crystallize the specific 2.5 HBr hydrate form.
Experimental Protocols
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol validates the potency (IC50) of MP-513 against recombinant human DPP-4.
Reagents:
-
Recombinant human DPP-4 enzyme (0.5 nM final).
-
Substrate: Gly-Pro-AMC (aminomethylcoumarin) (10 µM final).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
Workflow:
-
Preparation: Dissolve MP-513 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 nM to 100 nM) in assay buffer.
-
Incubation: Mix 10 µL of MP-513 dilution with 20 µL of DPP-4 enzyme solution in a black 96-well plate. Incubate for 10 min at 25°C.
-
Reaction Start: Add 20 µL of Gly-Pro-AMC substrate.
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of fluorescence increase. Plot % Inhibition vs. Log[MP-513] to determine IC50.
Protocol: Synthesis of MP-513 Salt (Lab Scale)
Objective: Conversion of Teneligliptin free base to the hydrobromide hydrate.[8]
-
Dissolution: Dissolve 10 g of Teneligliptin free base in 50 mL of ethanol/water (9:1) at 60°C.
-
Acid Addition: Slowly add 48% aqueous HBr (approx. 2.6 equivalents) dropwise while stirring.
-
Crystallization: Cool the solution slowly to 0-5°C over 4 hours.
-
Filtration: Filter the white precipitate and wash with cold ethanol.
-
Drying: Dry under vacuum at 40°C for 12 hours.
-
Verification: Confirm stoichiometry via elemental analysis (Br content) and water content (Karl Fischer titration).
Experimental Workflow Visualization
Figure 2: Workflow for the in vitro validation of MP-513 potency.
Pharmacokinetics & Safety Profile
MP-513 exhibits a unique "dual elimination" pathway, making it suitable for patients with renal impairment.
| Parameter | Data | Significance |
| Tmax | 1.0 - 1.8 hours | Rapid absorption. |
| Half-life (t1/2) | ~24 hours | Supports once-daily dosing. |
| Elimination | ~34% Renal, ~66% Hepatic | Dual excretion reduces risk of accumulation in kidney disease. |
| Metabolism | CYP3A4, FMO1, FMO3 | Minimal drug-drug interactions with common statins. |
Mechanistic Causality: The involvement of Flavin-containing Monooxygenases (FMO) in addition to CYP450 provides a metabolic "backup," ensuring consistent clearance even if one pathway is inhibited.
References
-
Mitsubishi Tanabe Pharma Corporation. (2011). New Drug Application Filed in Japan for MP-513 a Type 2 Diabetes Treatment.
-
Yoshida, T., et al. (2012). "Discovery and structural modification of prolylthiazolidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry, 20(19), 5705-5719.[5]
-
PubChem. (2024). Teneligliptin Hydrobromide Hydrate (CID 53297474).[3] National Library of Medicine.
-
FDA/PrecisionFDA. (2024). Teneligliptin Hydrobromide Hydrate Substance Registration.
-
InvivoChem. (2024).[1] Teneligliptin HBr Hydrate Product Datasheet.
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- 8. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]
Binding affinity of MP-513 hydrobromide hydrate at D3 vs D2 receptors
An in-depth technical analysis of MP-513 hydrobromide hydrate requires a precise delineation between its primary pharmacological target and its off-target safety profile. MP-513, universally known by its generic name teneligliptin hydrobromide hydrate , is a highly potent, orally active Class 3 dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Mitsubishi Tanabe Pharma[1][2].
While MP-513 is occasionally queried alongside dopaminergic targets due to pipeline overlaps in literature—specifically Mitsubishi Tanabe’s concurrent licensing of actual D3/D2 partial agonists like cariprazine[3]—MP-513 itself is structurally and functionally devoid of dopaminergic activity. In drug development, proving this lack of affinity at central nervous system (CNS) targets like Dopamine D2 and D3 receptors is a critical regulatory requirement to rule out extrapyramidal symptoms (EPS) and psychiatric adverse events.
This whitepaper elucidates the binding profile of MP-513, contrasting its primary mechanism against its off-target safety screening at D2 and D3 receptors, and provides the experimental workflows required to validate these profiles.
Pharmacological Identity and Primary Mechanism
MP-513 features a unique, rigid "J-shaped" structure comprising five consecutive rings[2]. This structural rigidity minimizes entropy loss upon binding. Unlike Class 1 or Class 2 inhibitors, MP-513 is a Class 3 inhibitor that binds to the S1, S2, and the S2 extensive subsites of the DPP-4 enzyme[2]. The interaction with the S2 extensive subsite is mediated by a strong hydrophobic "anchor lock domain," which grants MP-513 a remarkably low IC50 of 0.37 nM for human DPP-4[1][2].
By inhibiting DPP-4, MP-513 prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion[4].
Diagram 1: MP-513 primary signaling pathway vs. off-target safety profile.
The D3 vs. D2 Receptor Hypothesis: Deconstructing Off-Target Overlaps
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) primarily localized in the striatum and mesolimbic pathways. They are the primary targets for antipsychotics and treatments for major depressive disorder[3].
During the preclinical safety pharmacology evaluation of MP-513, the compound was subjected to broad-panel GPCR screening (e.g., CEREP panels) to ensure it did not cross-react with neuroreceptors. According to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) review, MP-513 exhibited no clinically significant binding affinity at dopaminergic D2 or D3 receptors (Ki > 10 µM)[5].
The only notable off-target interactions observed for MP-513 were at the Histamine H1 receptor (IC50 = 0.775 µM) and the Sigma-1 receptor (IC50 = 16.2 µM)[5]. Because the unbound maximum plasma concentration (Cmax) of MP-513 at therapeutic doses is vastly lower than these IC50 values, these off-target bindings do not translate to in vivo physiological effects[5].
Quantitative Binding Affinity Profile
| Target Receptor / Enzyme | Affinity (IC50 / Ki) | Functional Outcome | Clinical Relevance |
| DPP-4 (Human) | 0.37 nM | Inhibition | Primary therapeutic effect (Anti-diabetic) |
| DPP-4 (Rat) | 0.29 nM | Inhibition | Preclinical efficacy |
| Histamine H1 | 0.775 µM | Weak Inhibition | Negligible at therapeutic unbound Cmax |
| Sigma-1 | 16.2 µM | Weak Inhibition | None (Sub-therapeutic exposure) |
| Dopamine D2 | > 10 µM | Negligible Binding | None (Safety confirmed) |
| Dopamine D3 | > 10 µM | Negligible Binding | None (Safety confirmed) |
Experimental Workflows: Validating Receptor Affinities
To generate the data presented above, researchers must utilize two distinct self-validating experimental systems: one to prove primary efficacy and one to prove the absence of off-target liability.
Protocol 3.1: Fluorometric DPP-4 Inhibition Assay (Primary Target)
Causality: A fluorometric assay is chosen over colorimetric methods because it provides the extreme sensitivity required to accurately calculate sub-nanomolar IC50 values (like MP-513's 0.37 nM).
-
Reagent Preparation: Prepare recombinant human DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA).
-
Substrate Selection: Use Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Rationale: DPP-4 specifically cleaves after proline. Cleavage releases AMC, which is highly fluorescent.
-
Compound Titration: Prepare a 10-point serial dilution of MP-513 ranging from 10 pM to 1 µM.
-
Incubation: Incubate the enzyme with MP-513 for 30 minutes at 37°C to allow the formation of the reversible covalent enzyme-inhibitor complex.
-
Reaction Initiation: Add Gly-Pro-AMC substrate (final concentration 20 µM).
-
Detection: Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm).
-
Validation: Include Sitagliptin as a positive control (expected IC50 ~18 nM) to validate the assay window.
Protocol 3.2: In Vitro Radioligand Binding Assay for D2/D3 Receptors
Causality: To prove MP-513 does not bind to D2/D3, we use a competitive radioligand displacement assay. We use CHO-K1 cells expressing recombinant human D2/D3 receptors because native striatal tissue contains a heterogeneous mix of dopamine receptors (D1-D5), making it impossible to isolate specific subtype affinities.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 or D3 receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Radioligand Selection: Use [3H]-Spiperone (0.5 nM). Rationale: Spiperone is a highly selective antagonist with sub-nanomolar affinity for D2/D3, providing a robust signal-to-noise ratio for competitive displacement.
-
Compound Addition: Add MP-513 at a high screening concentration (10 µM).
-
Incubation: Incubate the mixture in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Scintillation: Wash filters with ice-cold buffer, add scintillation cocktail, and count retained radioactivity.
-
Self-Validation: Use Haloperidol (10 µM) as a positive control for 100% displacement. If MP-513 fails to displace [3H]-Spiperone (retaining >90% of the radioligand signal), it confirms a Ki > 10 µM.
Diagram 2: Radioligand displacement workflow for GPCR off-target screening.
Conclusion
The hypothesis that MP-513 hydrobromide hydrate acts at Dopamine D3 or D2 receptors is a pharmacological misconception. Rigorous in vitro screening demonstrates that MP-513 is a highly selective Class 3 DPP-4 inhibitor with sub-nanomolar potency (0.37 nM) and lacks any clinically relevant affinity for dopaminergic neuroreceptors (Ki > 10 µM). The strict adherence to safety pharmacology protocols ensures that its administration is free from the extrapyramidal and psychiatric liabilities associated with D2/D3 receptor modulation.
References
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2012). Report on the Deliberation Results: Teneligliptin hydrobromide hydrate. Retrieved from [Link]
-
Sharma, S. K., et al. (2016). Teneligliptin in management of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 9, 251-260. Retrieved from[Link]
-
Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187-195. Retrieved from[Link]
-
Mitsubishi Tanabe Pharma. (2026). State of New Product Development (Pipeline). Retrieved from[Link]
Sources
An In-Depth Technical Guide to the Role of Safinamide in Neuropsychiatric Research
A Note on Compound Terminology: Initial database searches for "MP-513 hydrobromide hydrate" primarily identify this compound as Teneligliptin, a DPP-4 inhibitor for type 2 diabetes, with limited direct application in neuropsychiatric research based on current literature.[1][2][3][4] This guide will instead focus on Safinamide , a compound with a robust and well-documented role in neuropsychiatric conditions, particularly mood and non-motor symptoms associated with Parkinson's disease. Safinamide's dual mechanism of action offers a compelling area of study for researchers, scientists, and drug development professionals.[5][6][7][8]
Introduction: The Evolving Landscape of Neuropsychiatric Therapeutics
The management of neuropsychiatric disorders remains one of the most significant challenges in modern medicine. While traditional monoaminergic modulators have been the cornerstone of treatment for decades, there is a growing need for novel therapeutic strategies that address the complex and multifaceted nature of these conditions.[9][10][11][12] Safinamide represents a significant advancement, moving beyond simple neurotransmitter replacement to offer a multimodal approach to symptom management.[13] This guide provides a comprehensive overview of Safinamide's unique pharmacological profile, its demonstrated efficacy in clinical settings, and detailed methodologies for its preclinical evaluation.
The Dual Mechanism of Action of Safinamide: A Synergistic Approach
Safinamide's therapeutic efficacy stems from its two distinct but complementary mechanisms of action: selective and reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release.[6][8][14][13][15]
Dopaminergic Enhancement via MAO-B Inhibition
Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain.[16] By selectively and reversibly inhibiting MAO-B, Safinamide increases the synaptic availability of dopamine, which is crucial for motor control and is also implicated in mood regulation.[16][17] This targeted action helps to alleviate the motor symptoms of Parkinson's disease and may contribute to the improvement of mood and motivation.[7][16][17] Unlike older, non-selective MAO inhibitors, the selectivity of Safinamide for MAO-B reduces the risk of hypertensive crises associated with the ingestion of tyramine-rich foods, a significant safety advantage.[9][11]
Glutamatergic Modulation
Beyond its dopaminergic effects, Safinamide also modulates the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, through the blockade of voltage-gated sodium and calcium channels.[5][6] In neurodegenerative conditions like Parkinson's disease, excessive glutamatergic activity can contribute to excitotoxicity and worsen both motor and non-motor symptoms, including mood disturbances.[5] By dampening this hyperexcitability, Safinamide offers a neuroprotective effect and contributes to the stabilization of neuronal function, which is believed to underlie its benefits for non-motor symptoms such as pain and depression.[5][6][13]
Signaling Pathway of Safinamide's Dual Action
Caption: Dual mechanism of Safinamide action.
Clinical Evidence in Neuropsychiatric Symptomology
Numerous clinical trials have demonstrated the efficacy of Safinamide as an add-on therapy to levodopa in patients with Parkinson's disease, showing significant improvements in both motor and non-motor symptoms.
| Clinical Endpoint | Safinamide 50-100 mg/day | Placebo | Significance | Reference |
| Increase in "ON" Time (hrs/day) | 1.42 | 0.57 | p < 0.001 | [15] |
| Decrease in "OFF" Time (hrs/day) | Significant Reduction | - | p < 0.001 | [15] |
| UPDRS Part III (Motor) Score | Significant Improvement | - | p < 0.001 | [15] |
| Hamilton Depression Rating Scale (HAMD-17) | -7.27 ± 5.10 (at 3 months) | - | p < 0.0001 | [8] |
| Fatigue and Apathy Scores | Significant Decrease | - | p = 0.02 and p = 0.01 | [7] |
A key finding from multiple studies is the positive impact of Safinamide on mood and other non-motor symptoms, which are major determinants of quality of life in Parkinson's disease patients.[6][8] Prospective longitudinal studies have shown significant improvements in interest, motivation, and reductions in fatigue and apathy with Safinamide treatment.[7] Retrospective studies have specifically highlighted its beneficial effects on depressive symptoms, with significant reductions in scores on the Hamilton Depression Rating Scale.[8] This suggests that Safinamide's glutamatergic modulation may play a crucial role in alleviating these neuropsychiatric comorbidities.[5][8]
Preclinical Research Protocols for Evaluating Safinamide
For researchers investigating the neuropsychiatric effects of Safinamide or similar dual-action compounds, a multi-tiered preclinical evaluation is essential.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the test compound for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (for both enzymes, fluorescent product).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., Safinamide) and a non-selective inhibitor (e.g., phenelzine) as a control. b. Incubate the enzymes with the test compounds for a predetermined time. c. Initiate the reaction by adding the kynuramine substrate. d. Stop the reaction after a set time and measure the fluorescent product.
-
Data Analysis: Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.
Rodent Models of Depression and Anxiety
Objective: To assess the antidepressant- and anxiolytic-like effects of the compound in established behavioral paradigms.
Models:
-
Forced Swim Test (FST): Measures behavioral despair. A reduction in immobility time is indicative of an antidepressant effect.
-
Tail Suspension Test (TST): Similar to the FST, it assesses antidepressant efficacy by measuring the duration of immobility.
-
Elevated Plus Maze (EPM): Evaluates anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect.
Experimental Workflow:
-
Acclimation: Acclimate animals to the housing and testing environment.
-
Dosing: Administer the test compound (e.g., Safinamide) or vehicle orally for a specified period (e.g., 14-21 days for chronic studies).
-
Behavioral Testing: Conduct the behavioral assays at a set time after the final dose.
-
Data Collection and Analysis: Use automated tracking software to record and analyze behaviors. Compare the results between the treatment and control groups using appropriate statistical tests.
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Therapeutic Potential of MP-513 Hydrobromide Hydrate in Addiction and Tolerance Models
Executive Summary
The intersection of metabolic regulation and neuropharmacology has opened novel therapeutic avenues for substance use disorders (SUDs) and opioid tolerance. MP-513 hydrobromide hydrate (Teneligliptin) , traditionally utilized as an orally active, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for glycemic control [1], is emerging as a potent neuromodulator. By preventing the enzymatic degradation of endogenous glucagon-like peptide-1 (GLP-1), MP-513 indirectly activates central GLP-1 receptors (GLP-1R). This technical guide synthesizes the mechanistic causality, pharmacodynamic divergence, and self-validating experimental protocols required to evaluate MP-513 in addiction and opioid tolerance models.
Neuropharmacological Rationale: The Incretin-Addiction Axis
The Shift from Direct Agonism to Endogenous Preservation
Recent literature heavily emphasizes the role of direct GLP-1R agonists (e.g., semaglutide, exendin-4) in blunting the rewarding properties of cocaine, alcohol, and opioids by modulating dopaminergic efflux in the Ventral Tegmental Area (VTA) and Nucleus Accumbens (NAc) [2]. However, supraphysiological doses of direct agonists often induce profound gastrointestinal distress and receptor desensitization.
MP-513 offers a differentiated approach: endogenous incretin preservation . By inhibiting DPP-4, MP-513 amplifies the physiological, pulsatile release of GLP-1. This is particularly relevant in chronic pain and addiction models where patients require long-term pharmacotherapy without the tolerability issues of direct GLP-1RAs.
Pharmacodynamic Divergence: Opioids vs. Alcohol
It is critical to understand the boundaries of DPP-4 inhibition in SUDs. Clinical and preclinical data indicate a stark divergence in efficacy based on the substance of abuse. While direct GLP-1R agonists reduce alcohol intake, DPP-4 inhibitors have consistently failed to show efficacy in alcohol use disorder models [3]. Conversely, MP-513 has demonstrated profound efficacy in attenuating morphine tolerance and withdrawal by suppressing neuroinflammation—specifically spinal microglial cell activation [4]. This suggests that MP-513's therapeutic potential is highly optimized for opioid-mediated neuro-immunomodulation rather than generalized dopamine blunting.
Mechanistic Pathway: Neuro-Immunomodulation
Chronic opioid exposure downregulates natural antioxidative mechanisms and triggers the activation of spinal microglia, leading to a surge in pro-inflammatory cytokines (IL-1β, TNF-α) that drive analgesic tolerance [4]. MP-513 disrupts this cycle. By preserving GLP-1, it activates GLP-1R on microglial cells, shifting them from a pro-inflammatory (M1-like) to a neuroprotective (M2-like) state.
Figure 1: Mechanistic pathway of MP-513 in modulating opioid tolerance and reward via GLP-1.
Quantitative Data Synthesis
To guide experimental design, the following table synthesizes the comparative efficacy of incretin modulators across different addiction and tolerance models based on recent literature.
| Compound Class | Agent | Target Addiction/Tolerance Model | Primary CNS Mechanism | Observed Efficacy |
| DPP-4 Inhibitor | MP-513 (Teneligliptin) | Opioid (Morphine) Tolerance | Spinal Microglia / GLP-1R | High (Attenuates tolerance & hyperalgesia) |
| DPP-4 Inhibitor | Linagliptin | Opioid Withdrawal | VTA / GLP-1R | Moderate (Reduces withdrawal symptoms) |
| DPP-4 Inhibitor | Omarigliptin | Alcohol Use Disorder | VTA Dopamine | None (No clinical effect on intake) |
| GLP-1R Agonist | Semaglutide | Cocaine & Alcohol | VTA / NAc | High (Reduces craving and self-admin) |
Self-Validating Experimental Protocols
To establish rigorous, reproducible data, researchers must employ self-validating systems. These protocols are designed with internal logic checks: if the behavioral data shifts but the orthogonal biochemical marker does not, the experiment flags an off-target effect, ensuring absolute trustworthiness in the findings.
Protocol A: In Vivo Assessment of MP-513 on Morphine Tolerance
Causality: This protocol decouples the glycemic benefits of MP-513 from its neuro-immunomodulatory effects by utilizing a normoglycemic cohort, proving that tolerance attenuation is driven by microglial suppression, not merely glucose homeostasis.
Step 1: Baseline Nociceptive Establishment
-
Acclimate male Wistar rats (250-300g) to the testing environment for 3 days.
-
Perform baseline tail-flick and Von Frey assays. Validation Check: Exclude any subjects falling outside 1 standard deviation of the mean to ensure uniform pain thresholds.
Step 2: Induction of Tolerance
-
Implant subcutaneous osmotic minipumps delivering morphine sulfate (15 mg/kg/day) for 7 days.
-
Control Cohort: Implant pumps delivering sterile saline.
Step 3: MP-513 Administration
-
Administer MP-513 hydrobromide hydrate (oral gavage, 10 mg/kg/day) concurrently with morphine infusion.
-
Sham+MP-513 Cohort: Administer MP-513 to saline-pump rats. Validation Check: Ensures MP-513 does not possess intrinsic, confounding analgesic properties in the absence of opioids.
Step 4: Behavioral Quantification
-
Measure tail-flick latency daily. A restoration of latency in the Morphine+MP-513 group indicates tolerance attenuation.
Step 5: Orthogonal Biochemical Validation (Critical Step)
-
On Day 8, sacrifice subjects and extract the lumbar spinal cord.
-
Perform Immunohistochemistry (IHC) for Iba-1 (microglial marker) and ELISA for TNF-α .
-
Self-Validating Logic: Behavioral attenuation of tolerance must correlate with a statistically significant reduction in Iba-1 density and TNF-α levels. If behavior improves but Iba-1 remains high, MP-513 is acting via a non-microglial (potentially off-target) pathway.
Protocol B: Conditioned Place Preference (CPP) for Reward Modulation
Causality: While Protocol A tests tolerance, Protocol B tests psychological dependence. We use microdialysis to directly link behavioral preference to dopaminergic tone.
Step 1: Pre-conditioning (Day 1-3)
-
Allow rats free access to a 3-chamber CPP apparatus. Record time spent in each chamber to establish baseline preference.
Step 2: Conditioning Phase (Day 4-11)
-
Morning (Drug-paired): Administer Morphine (5 mg/kg, s.c.) + MP-513 (10 mg/kg, p.o.) and confine to the non-preferred chamber for 45 mins.
-
Afternoon (Vehicle-paired): Administer Saline + Vehicle and confine to the preferred chamber for 45 mins.
Step 3: Post-conditioning Test (Day 12)
-
Allow free access to all chambers in a drug-free state. Calculate the CPP score (Time in drug-paired chamber minus baseline).
Step 4: Neurochemical Validation via Microdialysis
-
Stereotaxically implant a microdialysis probe into the Nucleus Accumbens (NAc) shell.
-
Measure extracellular dopamine efflux via HPLC-ECD during a morphine challenge.
-
Self-Validating Logic: A reduction in the CPP score must be mirrored by a blunted dopamine spike in the NAc. If dopamine spikes normally but CPP is reduced, MP-513 is impairing memory/learning (hippocampal effect) rather than modulating the reward circuit.
Conclusion
MP-513 hydrobromide hydrate represents a highly targeted, tolerable alternative to direct GLP-1R agonists for specific addiction models. Its failure in alcohol models juxtaposed with its success in opioid tolerance highlights a nuanced pharmacodynamic profile. By leveraging its ability to preserve endogenous GLP-1 and suppress microglial activation, drug development professionals can repurpose this DPP-4 inhibitor to combat the escalating crisis of opioid tolerance and dependence.
References
-
National Institutes of Health (NIH) / PMC. "GLP-1 Therapeutics and Their Emerging Role in Alcohol and Substance Use Disorders: An Endocrinology Primer". PMC. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. "Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders: Proceedings of a Workshop". NAP. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats". PMC. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLP-1 Therapeutics and Their Emerging Role in Alcohol and Substance Use Disorders: An Endocrinology Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Read "Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders: Proceedings of a Workshop" at NAP.edu [nationalacademies.org]
- 4. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of MP-513 (Teneligliptin Hydrobromide Hydrate): Mechanism, Efficacy, and the Agonist-Mimecis Debate
This guide provides an in-depth technical analysis of MP-513 hydrobromide hydrate (generically known as Teneligliptin hydrobromide hydrate ).
Important Disambiguation: The term "partial agonist vs. full agonist" is frequently applied to receptor ligands (e.g., dopamine or serotonin agents). However, MP-513 (Teneligliptin) is pharmacologically classified as a competitive enzyme inhibitor (specifically of Dipeptidyl Peptidase-4, or DPP-4), not a receptor agonist.[1]
The "agonist" terminology in the context of MP-513 typically refers to a comparative analysis between DPP-4 Inhibitors (like MP-513) and GLP-1 Receptor Agonists (Incretin Mimetics) . This guide clarifies this distinction, analyzing why MP-513 is often functionally compared to full agonists despite its distinct mechanism.
Executive Summary
MP-513 (Teneligliptin hydrobromide hydrate) is a potent, orally active, competitive inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) .[1][2][3][4][5][6][7][8][9] Unlike direct agonists that bind to a receptor to elicit a response, MP-513 functions by preventing the degradation of endogenous incretin hormones, specifically Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) .
-
Primary Target: DPP-4 Enzyme (EC 3.4.14.5)
-
Binding Affinity (
): ~0.37 nM (Human DPP-4)[2][3][6][8][9] -
Key Distinction: MP-513 acts as an incretin enhancer , effectively functioning as an indirect agonist system. However, its maximal efficacy (
) is limited by the body's endogenous production of GLP-1, distinguishing it from Direct GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide), which act as full agonists with higher pharmacological ceilings.
The Core Debate: Indirect "Partial" Efficacy vs. Full Agonism
In drug development, MP-513 is often evaluated against GLP-1 Receptor Agonists (GLP-1 RAs). While MP-513 is not a partial agonist in the molecular sense (it does not bind the GLP-1 receptor), its clinical profile mimics that of a partial agonist when compared to direct GLP-1 RAs.
Mechanistic Divergence
The following table contrasts the activity of MP-513 against a standard Full Agonist (GLP-1 RA).
| Parameter | MP-513 (Teneligliptin) | Direct GLP-1 Receptor Agonist (e.g., Liraglutide) |
| Molecular Target | DPP-4 Enzyme (Inhibitor) | GLP-1 Receptor (Full Agonist) |
| Mode of Action | Prevents degradation of endogenous GLP-1. | Directly binds and activates the GLP-1 receptor. |
| GLP-1 Levels | Increases to physiological post-prandial range (~2-3x baseline). | Increases to pharmacological/supraphysiological levels.[6] |
| Intrinsic Activity ( | Ceiling Effect: Limited by endogenous GLP-1 secretion. | High: Limited only by receptor saturation and tolerance. |
| Dependency | Glucose-dependent (requires meal ingestion). | Independent of glucose (constitutive activation). |
| Functional Classification | Indirect Agonist / Enhancer | Direct Full Agonist |
The "Ceiling Effect" (Pseudo-Partial Agonism)
Researchers describe MP-513's activity as having a "ceiling" because it cannot drive GLP-1 signaling beyond the amount of peptide naturally secreted by intestinal L-cells.
-
Full Agonists (GLP-1 RAs): Can induce massive insulin secretion and significant weight loss (via CNS satiety centers) due to high-affinity binding and resistance to DPP-4 degradation.
-
MP-513: Restores GLP-1 levels to "normal" or slightly elevated physiological states. It rarely causes hypoglycemia because its effect dissipates when endogenous GLP-1 secretion stops (e.g., low blood glucose). This safety profile resembles the "buffering" effect of a partial agonist.
Molecular Binding & Selectivity Profile
MP-513 is characterized by a unique "J-shaped" or "anchor-lock" binding mode within the DPP-4 active site, contributing to its high potency and selectivity.
Binding Kinetics
- (Human recombinant DPP-4): 0.89 – 1.75 nM.
- (Human Plasma): ~1.75 nM.
-
Selectivity: MP-513 is highly selective (>10,000-fold) for DPP-4 over related proteases like DPP-8 and DPP-9.[5] This is critical, as inhibition of DPP-8/9 is associated with toxicities (e.g., alopecia, thrombocytopenia) observed in non-selective inhibitors.
Structural Determinants
MP-513 possesses five hetero-rings. Its phenyl ring occupies the S1 subsite (hydrophobic pocket) of the DPP-4 enzyme, while the piperazine-2-one moiety interacts with the S2 extensive subsite. This dual-anchoring creates a "tight binding" phenotype, leading to a long dissociation half-life (
Visualization: Signaling Pathway & Mechanism
The following diagram illustrates the differential impact of MP-513 (DPP-4 Inhibition) versus a Full Agonist on the Insulin Signaling Pathway.
Experimental Protocols: Validating Activity
To characterize MP-513 activity, researchers must distinguish between enzyme inhibition (its true mechanism) and receptor activation (to rule out off-target agonism).
Protocol A: In Vitro DPP-4 Inhibition Assay (Standard Validation)
This protocol determines the
Materials:
-
Substrate: Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl (pH 8.0).
-
MP-513 Hydrobromide Hydrate (dissolved in DMSO).
Workflow:
-
Preparation: Dilute MP-513 serially in Tris-HCl buffer to create a concentration range (e.g.,
M to M). -
Incubation: Mix 25 µL of rhDPP-4 enzyme solution with 25 µL of MP-513 solution in a black 96-well microplate. Incubate for 10 minutes at 25°C.
-
Reaction Start: Add 50 µL of Gly-Pro-AMC substrate (final concentration 100 µM).
-
Kinetic Measurement: Monitor fluorescence immediately (Excitation: 355 nm / Emission: 460 nm) every 1 minute for 20 minutes.
-
Data Analysis: Calculate the slope of fluorescence increase (velocity). Plot Velocity vs. Log[MP-513]. Fit to a non-linear regression model (Sigmoidal dose-response) to determine
.
Protocol B: GLP-1 Receptor Functional Assay (Negative Control for Agonism)
To prove MP-513 is not a direct partial/full agonist of the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing human GLP-1 Receptor.
-
cAMP detection kit (e.g., HTRF or GloSensor).
Workflow:
-
Cell Seeding: Seed HEK293-GLP1R cells in a 384-well plate.
-
Treatment Groups:
-
Group 1 (Negative Control): Buffer only.
-
Group 2 (Full Agonist Control): GLP-1 (7-36) amide (
nM). -
Group 3 (Test): MP-513 (
µM - high dose).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and measure cAMP levels.
-
Interpretation:
-
Full Agonist: High cAMP signal.
-
MP-513: Signal should match Negative Control (Baseline).
-
References
-
Mitsubishi Tanabe Pharma Corporation. (2011). Teneligliptin (MP-513) New Drug Application Data.[10][11][12]
-
Kishimoto, M. (2013). "Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes."[2][3][4][6][7][9][10][11] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187–195.
-
Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications, 434(2), 191-196.
-
Yoshida, T., et al. (2012). "Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, and long-lasting dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry, 20(19), 5705-5719.
-
Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism, 13(1), 7-18.
(Note: While MP-513 is the development code for Teneligliptin, the code "MP-214" refers to Cariprazine, a dopamine D3/D2 partial agonist. Researchers should ensure they are not confusing these two Mitsubishi Tanabe compounds.)
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- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
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The Metabolic Gauntlet: A Preclinical In-Depth Analysis of MP-513 Hydrobromide Hydrate Stability
Foreword: Navigating the Preclinical Labyrinth of Drug Metabolism
In the intricate journey of drug development, understanding a compound's metabolic fate is a critical determinant of its success. This guide provides a comprehensive technical overview of the preclinical assessment of metabolic stability for MP-513 hydrobromide hydrate, a compound known in the clinical setting as safinamide. As researchers and drug development professionals, our objective extends beyond simple observation; we aim to dissect the mechanisms of biotransformation, predict in vivo behavior, and ultimately, ensure the safety and efficacy of new chemical entities. This document is structured to provide not just protocols, but the strategic rationale behind the experimental design, reflecting a field-proven approach to metabolic stability evaluation.
Introduction to MP-513 Hydrobromide Hydrate and the Imperative of Metabolic Stability
MP-513 hydrobromide hydrate, chemically known as (S)-(+)-2-[[4-(3-fluorobenzyl)oxy]benzyl]aminopropanamide monohydrobromide monohydrate, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1][2] Its primary clinical application is in the treatment of Parkinson's disease, where it helps to increase dopamine levels in the brain.[1] The journey from a promising molecule to a therapeutic agent is paved with rigorous preclinical evaluations, among which metabolic stability holds a paramount position.
Metabolic stability, the susceptibility of a compound to biotransformation, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4][5] A compound with high metabolic instability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, while an overly stable compound could accumulate to toxic levels. Therefore, a thorough preclinical investigation into the metabolic stability of MP-513 is not merely a regulatory checkbox but a fundamental aspect of its development.
This guide will delve into the standard in vitro and in vivo methodologies employed to characterize the metabolic profile of a drug candidate like MP-513, using its known metabolic pathways as a framework for our exploration.
In Vitro Metabolic Stability Assessment: The First Line of Inquiry
In vitro assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, offering a cost-effective and high-throughput means to assess a compound's metabolic liability.[5][6] The primary goal is to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[4]
Liver Microsomal Stability Assay
Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, are a workhorse in metabolic stability screening.[3][6]
-
Preparation of Reagents:
-
Pooled liver microsomes (from relevant preclinical species such as rat, mouse, dog, and human) are thawed on ice.
-
MP-513 hydrobromide hydrate is dissolved in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Phosphate buffer (pH 7.4) is prepared.
-
-
Incubation:
-
A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed to 37°C.
-
The reaction is initiated by adding MP-513 to the mixture.
-
The reaction is started by the addition of the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is run in parallel to assess for non-CYP mediated degradation.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of MP-513.
-
-
Data Analysis:
-
The natural logarithm of the percentage of MP-513 remaining is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
-
The intrinsic clearance (CLint) is then calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
-
Given that safinamide (MP-513) is primarily metabolized by non-microsomal enzymes, with only a minor role for CYP3A4, the degradation in a standard liver microsomal assay is expected to be relatively low.[7] This would translate to a longer in vitro half-life and a lower intrinsic clearance value, suggesting good metabolic stability in this system.
Hepatocyte Stability Assay
Intact hepatocytes represent a more comprehensive in vitro model as they contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.[3][6]
-
Hepatocyte Preparation:
-
Cryopreserved hepatocytes from relevant species are thawed and assessed for viability.
-
Hepatocytes are suspended in a suitable incubation medium.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C in a shaking water bath or on a plate shaker.
-
The reaction is initiated by adding MP-513 to the hepatocyte suspension.
-
-
Sampling and Analysis:
-
Aliquots of the cell suspension are taken at various time points.
-
The reaction is terminated by adding a cold organic solvent with an internal standard.
-
Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
-
Since safinamide's metabolism involves cytosolic amidases, MAO-A, and aldehyde dehydrogenases, which are present in hepatocytes, a more significant rate of metabolism would be expected in this assay compared to microsomes alone.[7] This would provide a more accurate prediction of its in vivo hepatic clearance.
S9 Fraction and Cytosol Stability Assays
To further dissect the contribution of different enzymatic systems, stability can be assessed in S9 fractions (containing both microsomal and cytosolic enzymes) and cytosolic fractions.[5][8]
Caption: Workflow for subcellular fractionation of liver tissue.
By comparing the stability of MP-513 in these different fractions, with and without relevant cofactors, the relative contribution of cytosolic and microsomal enzymes can be elucidated.
In Vivo Preclinical Studies: Bridging the Gap to Human Pharmacokinetics
While in vitro studies provide valuable initial insights, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a whole biological system.[8][9]
Pharmacokinetic and Metabolite Profiling Studies in Rodents and Non-Rodents
These studies involve administering MP-513 to preclinical species (e.g., rats and dogs) and collecting biological samples (plasma, urine, and feces) over time to characterize its ADME properties.
-
Animal Dosing:
-
Animals are dosed with MP-513 via the intended clinical route (oral) and also intravenously to determine absolute bioavailability.
-
A range of doses is typically evaluated.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points.
-
Urine and feces are collected over specified intervals.
-
-
Sample Analysis:
-
Plasma is separated from blood and analyzed by LC-MS/MS to determine the concentration of MP-513 over time.
-
Urine and feces are analyzed to identify and quantify metabolites.
-
-
Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and half-life are calculated using non-compartmental analysis.[10]
-
Based on human data, MP-513 is expected to have high oral bioavailability (around 95%) and a terminal half-life of approximately 20-30 hours.[2][11] Preclinical studies would aim to confirm a similar favorable pharmacokinetic profile in animal models.
Metabolite Identification and Characterization
Identifying the metabolites formed in vivo is crucial for understanding the drug's clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.[12][13]
The known metabolic pathways of safinamide in humans involve three main routes, leading to inactive metabolites.[1][2][14]
Caption: Major metabolic pathways of MP-513 (Safinamide).
Preclinical metabolite identification studies would utilize techniques like high-resolution mass spectrometry to identify these and potentially other minor metabolites in the plasma, urine, and feces of test animals.
Data Synthesis and Interpretation: From Preclinical Data to Clinical Prediction
The culmination of these preclinical studies is the synthesis of all data to build a comprehensive metabolic profile of MP-513.
In Vitro-In Vivo Extrapolation (IVIVE)
Data from in vitro assays, particularly from hepatocytes, can be used to predict the in vivo hepatic clearance in humans through a process called in vitro-in vivo extrapolation (IVIVE).[15] This allows for an early estimation of the human dose.
Cross-Species Comparison of Metabolism
Comparing the metabolic profiles across different preclinical species and humans is critical.[12] The chosen preclinical toxicology species should ideally exhibit a similar metabolic profile to humans to ensure that any observed toxicity is relevant.
Quantitative Data Summary
The following table provides an illustrative summary of the kind of quantitative data that would be generated from preclinical metabolic stability studies for a compound like MP-513.
| Parameter | Rat Liver Microsomes | Dog Liver Microsomes | Human Liver Microsomes | Rat Hepatocytes | Human Hepatocytes |
| In Vitro Half-life (t1/2, min) | > 60 | > 60 | > 60 | 45 | 55 |
| Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | < 10 | < 10 | < 10 | 25 | 20 |
Note: The values in this table are illustrative and based on the known metabolic profile of safinamide, which suggests low microsomal metabolism and moderate metabolism in hepatocytes.
Conclusion: A Robust Preclinical Foundation for MP-513
The preclinical evaluation of MP-513 hydrobromide hydrate's metabolic stability is a multi-faceted process that combines in vitro and in vivo methodologies to build a comprehensive understanding of its biotransformation. The expected findings of good metabolic stability, primarily driven by non-microsomal enzymes, and the formation of inactive metabolites provide a strong rationale for its progression into clinical development. This in-depth technical guide underscores the importance of a mechanistically driven approach to preclinical metabolism studies, which is fundamental to the successful development of safe and effective therapeutics.
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-
Amgen. (2026). Single and Multiple Ascending Dose Study of AMG 513 in Participants with Obesity. ClinicalTrials.gov. [Link]
-
U.S. Food and Drug Administration. (n.d.). XADAGO (safinamide) tablets, for oral use. accessdata.fda.gov. [Link]
-
Cattaneo, C., Caccia, C., Buzzetti, F., & Salvati, P. (2013). Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers. Pharmacology, 92(3-4), 166-175. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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Müller, T. (2018). Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. Therapeutics and Clinical Risk Management, 14, 1729-1736. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
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Wikipedia. (n.d.). Safinamide. [Link]
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U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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ResearchGate. (n.d.). Disposition and Metabolism of Safinamide, a Novel Drug for Parkinson's Disease, in Healthy Male Volunteers. [Link]
-
U.S. Food and Drug Administration. (2016, November). Safety Testing of Drug Metabolites. [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]
-
Zhang, D., Wang, Y., & Yasuda, S. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 630-642. [Link]
-
PubMed. (2013). Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers. [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. [Link]
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U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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ClinicalTrials.gov. (n.d.). Single and Multiple Ascending Dose Study of AMG 513 in Participants with Obesity. [Link]
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Di, L., & Obach, R. S. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Chemical Research in Toxicology, 31(5), 319-346. [Link]
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Edagwa, B., et al. (2014). Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy. Antimicrobial Agents and Chemotherapy, 58(8), 4580-4588. [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
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Lin, K., et al. (2015). Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor. mAbs, 7(4), 679-689. [Link]
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Czock, D., & Keller, F. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology, 13(4), 377-387. [Link]
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Vo, T. N., & Lee, C. (2013). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Journal of Visualized Experiments, (80), e50756. [Link]
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S, S., & P, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(12), 3743-3757. [Link]
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Fierce Biotech. (2025, February 4). Amgen's early-stage obesity asset put on clinical hold by FDA. [Link]
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Ialongo, C., et al. (2020). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Journal of Medicinal Chemistry, 63(10), 5262-5283. [Link]
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Collins, L. E., et al. (2013). Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor. Behavioural Pharmacology, 24(3), 186-192. [Link]
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- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioxpedia.com [bioxpedia.com]
- 10. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safinamide - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of MP-513 (Teneligliptin) Hydrobromide Hydrate Stock Solution
Introduction & Mechanism of Action
MP-513 , widely known as Teneligliptin hydrobromide hydrate , is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4 ) inhibitor.[1] It is primarily utilized in metabolic disease research, specifically for Type 2 Diabetes Mellitus (T2DM).
Mechanistically, MP-513 stabilizes post-prandial levels of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) by preventing their degradation by the DPP-4 enzyme. This results in glucose-dependent insulin secretion and suppression of glucagon release.
Signaling Pathway Visualization
The following diagram illustrates the mechanistic intervention of MP-513 within the incretin signaling pathway.
Figure 1: Mechanism of action of MP-513 (Teneligliptin) preventing DPP-4 mediated degradation of incretins.
Chemical Properties & Handling[4][5]
Before preparing the stock solution, verify the specific salt form and hydration state on your product's Certificate of Analysis (CoA). MP-513 is typically supplied as a 2.5 hydrobromide hydrate salt.[2][3][4]
| Property | Specification |
| Common Name | Teneligliptin hydrobromide hydrate (MP-513) |
| CAS Number | 1572583-29-9 (hydrate/salt) |
| Molecular Weight (Free Base) | 426.58 g/mol |
| Molecular Weight (Salt) | ~628.86 g/mol (2.5 HBr basis; Check CoA ) |
| Appearance | White to off-white crystalline powder |
| Storage (Solid) | -20°C (1 year) or -80°C (2 years); Protect from moisture |
Critical Note on Molecular Weight: Most commercial preparations are the 2.5 HBr hydrate form. The molecular weight can vary between 628 g/mol and 1200+ g/mol depending on whether the vendor reports the monomeric salt or a dimeric complex (e.g., pentahydrobromide). Always use the MW printed on your specific vial for calculations.
Solubility & Solvent Selection[5][6]
Choosing the correct solvent is critical for experimental reproducibility.
| Solvent | Solubility (Max) | Recommended? | Notes |
| DMSO | ~30 - 69 mg/mL | Yes (Primary) | Preferred for biological assays. Stable at -20°C. |
| Water | ≥ 100 mg/mL | Yes | Good for immediate use. Prone to hydrolysis/contamination over long term. |
| Ethanol | ~2 - 17 mg/mL | Limited | Lower solubility; requires sonication/warming. |
| DMF | ~30 mg/mL | Secondary | Toxic; use only if DMSO is incompatible. |
Protocol: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution using DMSO .
Workflow Visualization
Figure 2: Step-by-step workflow for preparing a stable chemical stock solution.
Step-by-Step Procedure
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE (gloves, lab coat, safety goggles). MP-513 is bioactive; handle in a fume hood.
-
Calculate Volume: Use the specific MW from your vial.
-
Formula:
-
Example: To make 10 mM stock from 5 mg of MP-513 (assuming MW = 628.86 g/mol ):
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. The solution should be completely clear and colorless.
-
-
Aliquot & Storage:
-
Do not store the bulk solution.[5] Divide into small aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes to prevent freeze-thaw degradation.
-
Store at -80°C (up to 6 months) or -20°C (up to 1 month).
-
Quick Reference Mixing Table (for 10 mM Stock)
Based on MW ≈ 628.86 g/mol (2.5 HBr salt). Adjust if your MW differs.
| Mass of MP-513 | Volume of DMSO (for 10 mM) | Volume of DMSO (for 50 mM) |
| 1 mg | 159.0 µL | 31.8 µL |
| 5 mg | 795.1 µL | 159.0 µL |
| 10 mg | 1590.2 µL (1.59 mL) | 318.0 µL |
Application Guidelines
In Vitro Assays (Cell Culture)
-
Dilution: Dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
Sterilization: If using water-based stock, filter sterilize through a 0.22 µm PVDF membrane. For DMSO stocks, filtration is generally not required if handled aseptically, but can be done using DMSO-compatible filters (nylon/PTFE).
In Vivo Formulation (Animal Studies)
For oral gavage (p.o.) in mice/rats, MP-513 is highly soluble in aqueous buffers.
-
Vehicle: 0.5% Methylcellulose (MC) or simple Saline/PBS.
-
Preparation: Dissolve the required mass directly into the aqueous vehicle. No DMSO stock is needed for oral dosing due to high water solubility (≥100 mg/mL).
-
Dosage: Typical effective range is 0.1 - 10 mg/kg .
References
-
PubChem. Teneligliptin Hydrobromide Hydrate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor | CAS# 1572583-29-9 | dipeptidyl peptidase-4 (DPP-4) inhibitor| type 2 diabetes mellitus | InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Teneligliptin (hydrobromide hydrate) | CAS 1572583-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
MP-513 hydrobromide hydrate solubility in DMSO vs water
Application Note: Solubilization and Handling of MP-513 (Teneligliptin) Hydrobromide Hydrate
Executive Summary
MP-513 (chemically known as Teneligliptin hydrobromide hydrate ) is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in metabolic disease research (Type 2 Diabetes).[1][2]
Unlike many small molecule inhibitors that suffer from poor aqueous solubility, MP-513 is supplied as a hydrobromide (HBr) hydrate salt .[1] This salt form significantly alters its physicochemical properties, rendering it highly soluble in water compared to its free base form.[1] This guide provides evidence-based protocols for solubilizing MP-513 in DMSO for long-term storage and in aqueous buffers for immediate in vivo use, highlighting the specific advantages of its salt formulation.[1]
Chemical Profile & Physicochemical Properties
Before handling, verify the specific salt form on your vial label, as molecular weight (MW) corrections are critical for accurate molarity.[1]
| Property | Specification | Notes |
| Common Name | MP-513 (Teneligliptin HBr hydrate) | |
| CAS Number | 906093-29-6 | |
| Molecular Weight | ~628.86 g/mol | Note: This MW corresponds to the 2.5 HBr hydrate form common in research catalogs.[1][3][4] Always check your CoA.[1] |
| Appearance | White to off-white solid | Hygroscopic; protect from moisture.[1] |
| Target | DPP-4 (IC50 ~1 nM) |
Solubility Profile: DMSO vs. Water[3][5][6][7]
The hydrobromide salt form confers a distinct solubility profile that allows researchers flexibility not available with many other lipophilic inhibitors.
Comparative Solubility Table
| Solvent | Solubility Limit | Suitability | Application Context |
| Water (Deionized) | ≥ 200 mg/mL (~318 mM) | Excellent | Preferred for in vivo dosing (oral/IP) and immediate use.[1][3] |
| DMSO | ≥ 100 mg/mL (~159 mM) | Excellent | Preferred for frozen stock solutions (long-term stability) and in vitro libraries.[1] |
| Ethanol | ~17 mg/mL | Moderate | Less recommended due to lower solubility limits.[1] |
| PBS (pH 7.4) | ≥ 10 mg/mL | Good | Suitable for working solutions; salt ions may slightly reduce saturation limit vs. pure water.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Insight: The high aqueous solubility (≥200 mg/mL) means you do NOT strictly require DMSO for animal studies. You can dissolve MP-513 directly in saline or water, avoiding the toxicity/irritation issues associated with DMSO vehicles in in vivo models.[1]
Solubilization Decision Framework
Use the following logic flow to determine the optimal solvent for your specific assay.
Figure 1: Decision tree for selecting the solvent vehicle based on experimental end-point.
Detailed Protocols
Protocol A: Preparation of DMSO Stock Solution (For In Vitro Use)
Best for: Cell culture assays (IC50 determination), High-Throughput Screening, Long-term storage.[1]
Reagents:
Steps:
-
Calculate: Determine the mass required for a 10 mM stock.
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000[1]
-
Example: To make 1 mL of 10 mM stock using MW 628.86:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">
-
-
Weigh: Accurately weigh ~6.3 mg of MP-513 into a sterile microcentrifuge tube.
-
Solubilize: Add 1 mL of anhydrous DMSO.
-
Mix: Vortex vigorously for 30 seconds. The powder should dissolve rapidly. If particles persist, sonicate for 2 minutes at room temperature.
-
Sterilize (Optional): If using for sensitive cells, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Note: Do not use nylon filters with DMSO.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
Protocol B: Preparation of Aqueous Vehicle (For In Vivo Use)
Best for: Oral gavage (PO) or Intraperitoneal (IP) injection in mice/rats.[1]
Reagents:
Steps:
-
Calculate: Determine dose requirements (e.g., 30 mg/kg).
-
Weigh: Weigh the required amount of MP-513.[1]
-
Solubilize: Add sterile saline directly to the solid.[1]
-
Note: Because MP-513 HBr is water-soluble (≥200 mg/mL), no co-solvents (like Tween-80 or DMSO) are usually necessary for standard doses.[1]
-
-
Mix: Vortex until clear. Visual inspection should show no particulates.[1]
-
Usage: Prepare fresh. Aqueous solutions of hydrobromide salts can be prone to hydrolysis or microbial growth if stored for days.[1] Use within 24 hours.
Serial Dilution Workflow (Cell Culture)
When dosing cells, you must ensure the final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]
Figure 2: Two-step dilution scheme to minimize DMSO shock to cells.
Method:
-
Intermediate Step: Dilute the 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100 µM working solution . (This solution now contains 1% DMSO).[1]
-
Final Dosing: Add the working solution to your cell wells.[1] For a final target of 100 nM, dilute 1:1000.[1]
-
Result: Final DMSO concentration is 0.001%, well below toxic thresholds.[1]
-
Troubleshooting & Stability
| Issue | Cause | Solution |
| Precipitation in Media | "Crashing out" due to rapid polarity change.[1] | Do not add 100% DMSO stock directly to cold media.[1] Pre-dilute in a small volume of warm media while vortexing. |
| Yellowing of Solution | Oxidation or degradation.[1] | Discard. MP-513 solutions should be colorless to clear.[1] Check storage temp (-80°C is best). |
| Inconsistent IC50 | Hydrate form variation.[1] | The water content in the crystal lattice affects the actual molecular weight. Always use the MW printed on the specific vial rather than a generic internet value. |
References
Sources
Application Note: In Vivo Administration Protocols for MP-513 (Teneligliptin Hydrobromide Hydrate)
Executive Summary
MP-513, formally known as Teneligliptin hydrobromide hydrate (CAS: 1572583-29-9), is a highly potent, competitive, and long-lasting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme[1]. Originally developed as an oral therapeutic for type 2 diabetes mellitus, MP-513 has become an essential pharmacological tool for researchers investigating metabolic syndrome, diabetic nephropathy, and cardiovascular complications. This application note provides field-validated, self-validating protocols for the formulation and in vivo administration of MP-513, ensuring high bioavailability, reproducible pharmacodynamics, and rigorous experimental integrity.
Mechanism of Action & Pharmacodynamics
MP-513 exerts its primary metabolic effects by competitively inhibiting the DPP-4 enzyme, demonstrating exceptional potency with an IC50 of 0.37 nM for human DPP-4 and 0.29 nM for rat DPP-4. By blocking DPP-4, MP-513 prevents the rapid enzymatic degradation of endogenous incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2].
The prolonged half-life of these incretins enhances glucose-dependent insulin secretion from pancreatic β-cells while simultaneously suppressing glucagon release. Beyond glycemic control, MP-513 exhibits pleiotropic cellular effects. It acts as a direct scavenger of hydroxyl radicals, suppresses reactive oxygen species (ROS) production, and inhibits the NLRP3 inflammasome via the activation (phosphorylation) of AMPK in target tissues such as cardiomyocytes[3].
Figure 1: Mechanism of action of MP-513 inhibiting DPP-4 to preserve incretins and lower blood glucose.
Physicochemical Properties & Formulation Strategies
MP-513 hydrobromide hydrate is a crystalline solid. While it exhibits moderate aqueous solubility, direct dissolution in physiological saline at high concentrations can lead to micro-precipitation, which severely compromises dosing accuracy and in vivo bioavailability. Therefore, the choice of vehicle is dictated by the route of administration and the required peak plasma concentration (Cmax).
Table 1: Validated Formulation Strategies for MP-513
| Formulation Vehicle | Target Route | Max Concentration | Causality & Preparation Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | IV, IP | ~2.5 mg/mL | Causality: DMSO disrupts the hydrate crystal lattice. PEG300 prevents aqueous precipitation. Tween-80 stabilizes the micellar structure. |
| 0.5% CMC-Na in ddH2O | PO (Gavage) | ≥5.0 mg/mL | Causality: CMC-Na increases vehicle viscosity, preventing rapid sedimentation of drug particles to ensure uniform dosing[1]. |
| 5% DMSO + 95% Corn Oil | PO, IP | ~2.0 mg/mL | Causality: Lipid vehicle acts as a depot for extended release. Requires immediate use post-preparation. |
In Vivo Formulation Protocols
Protocol A: Preparation of True Solution for IV/IP Injection (Target: 2.5 mg/mL)
Self-Validating Check: Before starting, ensure the MP-513 powder is fully equilibrated to room temperature if stored at -20°C. Opening cold vials causes condensation, which alters the hydration state and skews weighing accuracy.
-
Weighing: Accurately weigh 2.5 mg of MP-513 hydrobromide hydrate into a sterile microcentrifuge tube.
-
Primary Solubilization (10% DMSO): Add 100 µL of high-purity DMSO. Vortex vigorously for 30 seconds.
-
Causality: DMSO is a highly polar aprotic solvent necessary to rapidly disrupt the strong intermolecular forces of the hydrobromide hydrate crystal lattice[1].
-
-
Co-solvent Addition (40% PEG300): Add 400 µL of PEG300. Mix by pipetting up and down.
-
Causality: PEG300 acts as a steric stabilizer. If aqueous saline were added directly to the DMSO stock, the drug would rapidly precipitate out of solution. PEG300 creates a solvent gradient that maintains solubility.
-
-
Surfactant Addition (5% Tween-80): Add 50 µL of Tween-80. Vortex for 15 seconds.
-
Causality: Tween-80 lowers the surface tension of the mixture, forming micelles that encapsulate the hydrophobic domains of MP-513, preventing aggregation.
-
-
Aqueous Dilution (45% Saline): Slowly add 450 µL of 0.9% physiological saline dropwise while gently swirling.
-
Causality: Dropwise addition prevents localized supersaturation. Saline ensures the final formulation is isotonic, preventing hemolysis or osmotic tissue damage upon systemic injection.
-
Figure 2: Workflow for preparing MP-513 true solution for IV/IP administration.
Protocol B: Preparation of Homogeneous Suspension for Oral Gavage (Target: 5.0 mg/mL)
-
Vehicle Preparation: Prepare a 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) solution in double-distilled water (ddH2O). Stir overnight at room temperature to ensure complete polymer hydration.
-
Weighing: Accurately weigh 5.0 mg of MP-513 hydrobromide hydrate.
-
Suspension: Add 1.0 mL of the 0.5% CMC-Na vehicle to the drug powder.
-
Homogenization: Probe sonicate on ice for 3 bursts of 10 seconds, or vortex vigorously for 2 minutes until a milky, uniform suspension is achieved.
-
Causality: MP-513 is not fully soluble in pure water at 5 mg/mL. The CMC-Na polymer network increases the kinematic viscosity of the vehicle, physically trapping the micro-particles of MP-513 in suspension. This prevents rapid sedimentation, ensuring that the exact required dose is drawn into the gavage needle[1].
-
Experimental Design & Dosing Regimens
A. Oral Glucose Tolerance Test (OGTT) in Rodents
-
Objective: Evaluate the acute incretin-preserving and hypoglycemic efficacy of MP-513.
-
Model: Zucker fatty rats or high-fat diet (HFD)-induced obese mice[3].
-
Workflow & Causality:
-
Fast the animals for 12-16 hours prior to the experiment to establish a baseline fasting blood glucose level.
-
Administer MP-513 (0.03 - 1.0 mg/kg) via oral gavage[3].
-
Critical Timing: Wait exactly 30 to 60 minutes before the glucose challenge. Causality: This pharmacokinetic window allows MP-513 to be absorbed and achieve near-maximal DPP-4 inhibition in the plasma and gut endothelium before the glucose-induced incretin surge occurs[2].
-
Administer an oral glucose load (e.g., 2 g/kg).
-
Measure blood glucose via tail vein prick at 0, 15, 30, 60, and 120 minutes post-glucose load.
-
B. Chronic Dosing for Diabetic Complications
-
Objective: Investigate pleiotropic effects (e.g., diabetic polyneuropathy, cardiomyopathy).
-
Model: Streptozotocin (STZ)-induced diabetic rats or mice.
-
Workflow & Causality:
-
Administer MP-513 at 10 mg/kg to 30 mg/kg daily via oral gavage for 4 to 24 weeks.
-
Causality of Dose: Chronic models require higher doses (≥10 mg/kg) compared to acute OGTTs because the therapeutic endpoints (e.g., scavenging hydroxyl radicals, reducing urinary 8-OHdG, inhibiting the NLRP3 inflammasome) depend on sustained tissue penetration and intracellular target engagement (like AMPK phosphorylation), rather than just circulating DPP-4 inhibition[3].
-
References
- Title: Teneligliptin hydrobromide hydrate (MP-513 hydrobromide hydrate)
- Title: Teneligliptin Hydrobromide Hydrate | DPP inhibitor | CAS 1572583-29-9 Source: Selleckchem URL
- Title: Teneligliptin (hydrobromide hydrate) (CAS Number: 1572583-29-9)
- Source: PMDA (Pharmaceuticals and Medical Devices Agency)
Sources
Application Note: High-Throughput In Vitro Binding and Inhibition Assay Protocol for MP-513 Hydrobromide Hydrate (Teneligliptin) Targeting DPP-4
Executive Summary & Mechanistic Overview
MP-513 hydrobromide hydrate, universally known as Teneligliptin hydrobromide hydrate, is a highly potent, competitive, and long-lasting 3rd-generation inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme[1]. In drug development and metabolic research, accurately profiling the binding kinetics of MP-513 is critical for understanding its extended glycemic control capabilities.
Unlike early-generation inhibitors, MP-513 features a unique, rigid "J-shaped" pentacyclic anchor-lock domain[2]. This structural conformation allows it to bind not only to the S1 and S2 subsites of the DPP-4 extracellular catalytic domain but also to the S2 extensive subsite, resulting in a ~5-fold higher inhibitory activity compared to standard agents like sitagliptin[2][3]. To quantify this high-affinity interaction, this application note details a self-validating, fluorogenic in vitro binding assay utilizing the synthetic dipeptide substrate Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)[4].
Causality in Experimental Design (The "Why")
As an application scientist, it is imperative to move beyond merely executing steps and understand the biochemical causality driving the assay design:
-
Substrate Selection (Gly-Pro-AMC): DPP-4 is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus where proline or alanine is the penultimate residue[2]. Gly-Pro-AMC perfectly mimics this natural target. Upon cleavage, the non-fluorescent substrate releases free AMC, which emits a strong fluorescent signal, providing an exceptional signal-to-noise ratio for high-throughput screening[5].
-
Pre-Incubation Necessity: MP-513 is a competitive inhibitor that forms a highly stable complex with the enzyme[3]. A 10-minute pre-incubation of the enzyme with MP-513 before adding the substrate ensures the system reaches thermodynamic equilibrium. Skipping this step leads to an underestimation of the inhibitor's potency because the substrate and inhibitor would compete simultaneously before the J-shaped anchor-lock can fully stabilize[2].
-
Kinetic vs. Endpoint Measurement: Reading the fluorescence dynamically (every 2 minutes) rather than at a single endpoint allows researchers to calculate the initial velocity (
) of the reaction[6]. This confirms the reaction is in the linear phase and helps identify false positives caused by compound auto-fluorescence or precipitation.
Comparative Quantitative Data
To establish a baseline for assay validation, your experimental
Table 1: Comparative In Vitro Inhibitory Profile of MP-513 vs. Reference Compounds
| Compound | Target Enzyme | Primary Binding Subsites | |
| MP-513 (Teneligliptin) | rhDPP-4 | 0.889 | S1, S2, S2-extensive |
| Sitagliptin | rhDPP-4 | 6.74 | S1, S2, S2-extensive |
| Vildagliptin | rhDPP-4 | 10.5 | S1, S2 |
(Note: Data synthesized from standardized recombinant human DPP-4 assays[1][2][3].)
Mandatory Visualization: Mechanism of Action
Figure 1: Mechanism of action for MP-513 competitive inhibition of rhDPP-4 in a fluorogenic assay.
Self-Validating Protocol: Fluorogenic DPP-4 Inhibition Assay
This protocol is designed as a self-validating system. It incorporates internal controls (Vehicle, Positive Control, and Blank) to ensure that any observed inhibition is strictly due to MP-513 binding and not assay drift or buffer contamination.
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 100 mM NaCl, and 1 mM EDTA, adjusted to pH 8.0[7][8]. Causality: pH 8.0 is the physiological optimum for DPP-4 activity, while EDTA chelates divalent cations that might activate contaminating metalloproteases.
-
rhDPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in Assay Buffer to a working concentration (e.g., 0.42 mU/mL or as optimized per batch)[7]. Keep on ice.
-
Substrate Solution: Prepare a 200 µM working solution of Gly-Pro-AMC in Assay Buffer[7]. Protect from light.
-
MP-513 Working Solutions: Dissolve MP-513 hydrobromide hydrate in 100% DMSO to create a 10 mM stock[1]. Perform a 10-point serial dilution in DMSO. Dilute these intermediate stocks 1:100 in Assay Buffer. Causality: This ensures the final DMSO concentration in the assay remains
. Concentrations of DMSO can perturb the tertiary structure of the DPP-4 enzyme, skewing kinetic data[5].
Phase 2: Assay Assembly (96-Well Black Microplate)
Use solid black microplates to prevent optical cross-talk between adjacent wells during fluorescence reading[6].
-
Buffer Addition: Add 40 µL of Assay Buffer to all test and control wells. Add 65 µL to the Blank wells (No-Enzyme control).
-
Compound Addition:
-
Test Wells: Add 10 µL of MP-513 working solutions.
-
Vehicle Control: Add 10 µL of 1% DMSO in Assay Buffer (represents 0% inhibition).
-
Positive Control: Add 10 µL of a known reference inhibitor (e.g., Sitagliptin at 100 nM).
-
-
Enzyme Addition: Add 25 µL of the rhDPP-4 Enzyme Solution to all wells except the Blank wells.
-
Thermodynamic Pre-Incubation: Seal the plate and incubate at 37°C for 10 minutes[7].
-
Reaction Initiation: Rapidly add 25 µL of the 200 µM Gly-Pro-AMC Substrate Solution to all wells using a multichannel pipette. (Final assay volume = 100 µL; Final substrate concentration = 50 µM)[4].
Phase 3: Kinetic Measurement & Data Analysis
-
Fluorescence Reading: Immediately place the microplate into a fluorescence microplate reader pre-warmed to 37°C. Set the excitation wavelength to 350-360 nm and the emission wavelength to 450-465 nm[5].
-
Kinetic Tracking: Record the fluorescence intensity every 2 minutes for a total of 30 to 60 minutes[6].
-
Velocity Calculation: Extract the linear slope (Relative Fluorescence Units/min) for each well. This represents the initial velocity (
). -
Inhibition Calculation: Calculate the percentage of DPP-4 inhibition using the self-validating control wells:
-
Determination: Plot the % Inhibition against the
concentration of MP-513. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the value.
References
-
Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo Source: doi.org URL:[Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: frontiersin.org URL:[Link]
-
ZY15557, a novel, long acting inhibitor of dipeptidyl peptidase-4, for the treatment of Type 2 diabetes mellitus Source: ovid.com URL:[Link]
-
The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice Source: nih.gov URL:[Link]
-
Thiadiazol-2-Ylamino)acetyl)Pyrrolidine-2-Carbonitrile derivatives for the Source: sciforum.net URL:[Link]
-
In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion Source: mdpi.com URL:[Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: mdpi.com URL:[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. ovid.com [ovid.com]
Application Note: Synthesis, Purification, and Mechanistic Validation of MP-513 (Teneligliptin) Hemipenta Hydrobromide Hydrate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Pharmacological Context
MP-513, generically known as Teneligliptin, is a highly potent, competitive, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. In clinical and pre-clinical research related to type 2 diabetes mellitus, MP-513 is utilized to prevent the enzymatic degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion[2].
In vitro assays demonstrate that MP-513 exhibits exceptional selectivity, with
Figure 1: Pharmacological mechanism of MP-513 via competitive DPP-4 inhibition.
Chemical Synthesis Strategy & Causality
The industrial and laboratory-scale synthesis of MP-513 relies on a highly convergent approach. The critical transformation is the reductive amination between a protected pyrrolidine-3-one derivative and a piperazine derivative[4].
Mechanistic Causality:
Sodium triacetoxyborohydride (
Following deprotection, the free base is subjected to salt formation. The use of hydrobromic acid in specific solvent systems (e.g., methanol and tert-butanol, or isopropanol) acts as a thermodynamic trap, ensuring the selective precipitation of the
Figure 2: Convergent synthetic workflow for MP-513 hemipenta hydrobromide hydrate.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be strictly adhered to before proceeding to subsequent steps to prevent cascading yield losses.
Protocol A: Reductive Amination (Preparation of Protected MP-513)
-
Initialization: In a clean, dry reactor under nitrogen atmosphere, add 10 volumes of a tetrahydrofuran (THF) and toluene mixture[4].
-
Reagent Loading: Dissolve 1.0 equivalent of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine and 1.05 equivalents of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in the solvent mixture[4]. Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Reduction: Cool the mixture to 20°C. Portion-wise, add 1.5 equivalents of
[4]. Maintain the internal temperature below 25°C to prevent thermal degradation of the intermediate. -
Self-Validation (IPC): Stir for 2 hours. Pull a 0.5 mL aliquot, quench, and analyze via HPLC. The reaction is complete when the starting ketone peak is
. Do not proceed to workup until this threshold is met. -
Workup: Quench the reaction with saturated aqueous
. Extract the product into ethyl acetate. Dry the organic layer over anhydrous and concentrate under vacuum to yield the protected MP-513 intermediate as a faint yellow solid (Typical yield: 95-98%)[4].
Protocol B: Deprotection and Free Base Isolation
-
Cleavage: Dissolve the protected MP-513 intermediate in dichloromethane (DCM). Slowly add an excess of trifluoroacetic acid (TFA) or HCl in isopropanol. Stir at 40°C for 3 hours.
-
Self-Validation (IPC): Confirm the complete disappearance of the Boc-protected mass via LC-MS or HPLC.
-
Isolation: Concentrate the mixture to remove excess acid. Re-dissolve in water and adjust the pH to 9-10 using 2N NaOH (aq) to liberate the free base. Extract thoroughly with DCM, dry, and evaporate to yield MP-513 free base[7].
Protocol C: Salt Formation and Crystallization (MP-513 2.5 HBr Hydrate)
-
Solvent Matrix Formulation: Dissolve the MP-513 free base in a precisely controlled mixture of methanol and tert-butanol (or isopropanol). Heat the solution to 70–75°C[3].
-
Acidification: Dropwise, add 33% hydrobromic acid in acetic acid (or aqueous 48% HBr) until the solution reaches a pH of ~2.5[6].
-
Controlled Crystallization: Maintain the temperature at 70°C for 30 minutes to ensure complete dissolution. Slowly cool the reactor at a rate of 10°C/hour down to 15–20°C. Causality: This slow cooling rate is critical; it prevents the kinetic trapping of impurities and ensures the thermodynamic formation of the hemipenta hydrate crystal lattice[3].
-
Harvesting: Filter the precipitated crystals, wash with cold isopropanol, and dry under vacuum at 45°C. The resulting product is highly pure Teneligliptin 2.5 hydrobromide hydrate[6].
Quantitative Data & Analytical Specifications
The following table summarizes the validated analytical parameters for the purified MP-513 2.5 HBr hydrate, ensuring it meets the rigorous standards required for pre-clinical and clinical applications[1],[3],[7].
| Parameter | Specification Threshold | Analytical Methodology |
| Physical Appearance | White to off-white crystalline powder | Visual Inspection |
| Chemical Purity | HPLC (UV detection at 254 nm) | |
| Hydration State | Hemipenta hydrate ( | Karl Fischer Titration / TGA |
| Biological Activity | In vitro Biochemical Assay | |
| Overall Process Yield | 37% – 45% (from starting materials) | Gravimetric Analysis |
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tanabe-pharma.com [tanabe-pharma.com]
- 3. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 4. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]
- 5. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 6. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]
- 7. RU2654069C2 - Process for preparation of teneligliptin - Google Patents [patents.google.com]
Advanced Application Notes and Safety Protocol for MP-513 (Teneligliptin) Hydrobromide Hydrate in Metabolic and Cardiovascular Research
Here is a comprehensive Application Note and Safety Protocol guide for MP-513 (Teneligliptin) hydrobromide hydrate, designed for researchers and drug development professionals.
Executive Overview
MP-513 (Teneligliptin) hydrobromide hydrate is a highly potent, orally bioavailable, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. Characterized by its unique "J-shape and anchor-lock domain," it exhibits an IC50 of approximately 0.37 nM for human DPP-4 and >700-fold selectivity over related proteases like DPP-8 and DPP-9, minimizing off-target toxicity[2]. Beyond its primary incretin-enhancing role (stabilizing GLP-1 and GIP), recent research highlights its pleiotropic effects, including the suppression of the NLRP3 inflammasome via AMPK phosphorylation, making it a critical tool for studying diabetic cardiomyopathy and endothelial dysfunction[1][3].
Physicochemical Properties & Safety Data Sheet (SDS) Summary
While MP-513 is not classified as a hazardous substance under standard GHS criteria[4][5], its potent biological activity necessitates stringent laboratory safety protocols.
Table 1: Physicochemical and Safety Profile
| Parameter | Specification |
|---|---|
| Chemical Name | Teneligliptin hydrobromide hydrate (MP-513) |
| CAS Number | 1572583-29-9 |
| Molecular Weight | 426.58 g/mol (anhydrous free base basis) |
| Solubility | DMSO: ~33.33 mg/mL (78.13 mM; ultrasonic may be required)[6]; H2O: 2 mg/mL[2] |
| Storage Conditions | -20°C, desiccated. Protect from moisture and light[2]. |
| Hazard Classification | Not a hazardous substance/mixture (GHS)[4]. Acute Tox. 4 Oral[2]. |
| Handling PPE | Nitrile gloves, safety goggles, lab coat, and localized exhaust ventilation. |
| First Aid Measures | Inhalation: Move to fresh air. Skin/Eye: Flush with water for 15 mins. Ingestion: Wash mouth, do not induce vomiting[4]. |
Mechanism of Action (MoA) & Pharmacodynamics
MP-513 operates via a dual-axis mechanism in metabolic disease models. Primarily, it competitively binds the S2 extensive subsite of the DPP-4 enzyme. This prevents the enzymatic cleavage of the N-terminal dipeptides of GLP-1 and GIP, thereby prolonging their half-lives, stimulating glucose-dependent insulin secretion, and suppressing glucagon release.
Secondarily, MP-513 exhibits cardioprotective and endothelial-protective properties independent of glycemic control. In high-glucose stress environments, MP-513 induces AMPK phosphorylation, which subsequently inhibits the activation of the NLRP3 inflammasome and reduces reactive oxygen species (ROS) production[1].
Dual-axis pathway of MP-513 showing DPP-4 inhibition and AMPK-mediated NLRP3 suppression.
Experimental Protocols
Protocol A: In Vitro Cell-Based Assay for High-Glucose Stress (Cardiomyocytes) Rationale: To evaluate the protective effects of MP-513 against high glucose-induced mitochondrial dysfunction and apoptosis.
-
Stock Preparation: Dissolve MP-513 in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
Cell Culture: Culture primary mouse cardiomyocytes or INS-1 cells in standard media (e.g., DMEM) supplemented with 10% FBS.
-
Stress Induction: Replace media with high-glucose DMEM (25 mM glucose) to induce metabolic stress.
-
Treatment: Add MP-513 to a final concentration of 2.5 - 5.0 μM[1]. Expert Note: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate cells for 24 hours at 37°C, 5% CO2.
-
Endpoint Analysis: Harvest cells and perform Western blot analysis for p-AMPK, NLRP3, and cleaved caspase-1 to validate inflammasome suppression.
Protocol B: In Vivo Formulation and Dosing for Diabetic Cardiomyopathy (Mice) Rationale: MP-513 is highly lipophilic; thus, an optimized vehicle is required for uniform suspension and consistent oral bioavailability.
-
Vehicle Preparation: Prepare a solvent mixture of PEG300, Tween 80, and ddH2O.
-
Formulation Steps (for 1 mL working solution):
-
Add 50 μL of a 69 mg/mL clarified MP-513 DMSO stock solution to 400 μL of PEG300. Vortex until evenly mixed and clarified[7].
-
Add 50 μL of Tween 80 to the mixture. Vortex thoroughly[7].
-
Slowly add 500 μL of ddH2O dropwise while continuously mixing to adjust the final volume to 1 mL[7].
-
Expert Note: This step-wise addition prevents the precipitation of the hydrophobic compound. The solution must be used immediately.
-
-
Animal Dosing: Administer the formulated MP-513 via oral gavage at a dose of 30 mg/kg/day to STZ-induced diabetic mice[1].
-
Duration: Continue daily dosing for 4 weeks. Monitor body weight and fasting blood glucose weekly.
In vivo workflow for evaluating MP-513 efficacy in STZ-induced diabetic cardiomyopathy models.
Quantitative Pharmacological Data
To assist in dose selection and experimental design, the following table summarizes the validated pharmacological metrics of MP-513 across various models.
Table 2: Quantitative Pharmacodynamics and Efficacy Metrics
| Target / Model | Metric | Value | Reference / Causality |
|---|---|---|---|
| Human DPP-4 (In vitro) | IC50 | 0.37 nM | Highly selective competitive inhibition[1] |
| Rat DPP-4 (In vitro) | IC50 | 0.29 nM | Cross-species efficacy[1] |
| Human DPP-8 / DPP-9 | IC50 | 260 nM / 540 nM | >700-fold selectivity minimizes off-target toxicity[8] |
| Mouse Cardiomyocytes | Effective Conc. | 2.5 - 5.0 μM | Prevents NLRP3 activation via AMPK[1] |
| STZ-Diabetic Mice | In vivo Dose | 30 mg/kg/day (p.o.) | Attenuates myocardial hypertrophy and injury[1] |
| Zucker fa/fa Rats | ED50 | 0.41 mg/kg (p.o.) | Inhibits plasma DPP-4 activity[2] |
References
-
National Institutes of Health (PMC). "Role of dipeptidyl peptidase-4 inhibitors in new-onset diabetes after transplantation." NIH PMC. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Teneligliptin hydrobromide hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. abmole.com [abmole.com]
- 6. Teneligliptin, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 7. selleckchem.com [selleckchem.com]
- 8. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MP-513 (Teneligliptin Hydrobromide Hydrate) Precipitation
Executive Summary
You are likely encountering precipitation because MP-513 (Teneligliptin hydrobromide hydrate) is a salt form of a weak base.[1] While highly soluble in pure water or organic solvents (DMSO), it exhibits a steep solubility cliff in neutral-to-basic aqueous buffers (like PBS pH 7.[1]4) due to disproportionation (conversion from salt to free base) and the common ion effect .[1]
This guide provides a root-cause analysis and a validated protocol to stabilize MP-513 in solution for biological assays.
Part 1: The Science of the Precipitate
To solve the problem, we must understand the chemistry of the failure. MP-513 is the hydrobromide (HBr) salt of Teneligliptin.[1][2][3][4]
The pH Precipice (Disproportionation)
The HBr salt is designed to protonate the basic nitrogen centers of the Teneligliptin molecule, rendering it charged and soluble in water.
-
In Water (pH < 6): The molecule remains protonated (
) and soluble.[1] -
In Buffer (pH > 7): When you add MP-513 to a buffer like PBS (pH 7.4), the buffer strips the protons from the drug.[1] The molecule reverts to its Free Base form (
), which is hydrophobic and insoluble.
The Common Ion Effect & Salting Out
Standard buffers like PBS contain high concentrations of Sodium Chloride (~137 mM NaCl).
-
Ionic Strength: High ionic strength reduces the activity of water, effectively "squeezing" hydrophobic molecules out of solution (Salting Out).
-
Anion Exchange: While less common than pH effects, high chloride concentrations can theoretically force the conversion of the HBr salt to a less soluble HCl salt form in situ, contributing to turbidity.
Part 2: Solubility Data & Solvent Compatibility[1][9]
The following data summarizes the solubility limits of MP-513. Note the drastic drop in aqueous buffers compared to organic solvents.
| Solvent / Medium | Solubility Limit | Status | Recommendation |
| DMSO | ~50 mg/mL (79 mM) | Excellent | Recommended for Stock Solutions.[1] |
| Ethanol | ~17 mg/mL (27 mM) | Good | Alternative Stock Solvent.[1] |
| Water (Deionized) | ~100 mg/mL | Excellent | Good for short-term, but pH is uncontrolled.[1] |
| PBS (pH 7.4) | < 1 mg/mL (Variable) | Poor | High Risk of Precipitation. |
| Cell Culture Media | Variable | Moderate | Risk of protein binding/precipitation.[1] |
Critical Note: Never attempt to dissolve MP-513 crystals directly into PBS.[1] Always use a "solvent shift" method (DMSO Stock
Buffer).[1]
Part 3: Troubleshooting Workflows
Visualizing the Failure Mode
The diagram below illustrates the decision process and chemical mechanism leading to precipitation.
Figure 1: Decision tree for MP-513 dissolution.[1] Direct addition to buffer or high pH environments triggers the free-base precipitation pathway.[1]
Part 4: The "Golden Standard" Dissolution Protocol
To avoid precipitation in your experiments, follow this Solvent Shift Protocol . This method ensures the compound is fully molecularly dispersed before encountering the aqueous environment.
Reagents Needed[3][4][8][9]
-
Anhydrous DMSO (Dimethyl Sulfoxide) - Fresh, stored in desiccator.[1]
-
PEG300 (Polyethylene glycol 300) or Tween 80 (Surfactant).[1]
-
Assay Buffer (PBS or Media).[1]
Step-by-Step Methodology
Step 1: Prepare a High-Concentration Stock Dissolve MP-513 powder in 100% DMSO to create a stock solution (e.g., 10 mM or 50 mg/mL).[1]
-
Why: DMSO disrupts the crystal lattice more effectively than water.
-
Tip: Vortex and sonicate for 2 minutes to ensure no micro-crystals remain.
Step 2: The Intermediate Dilution (The "Bridge") Do NOT pipette DMSO stock directly into a large volume of static PBS. This creates a local "shock" where the drug crashes out instantly.[1] Instead, create a co-solvent intermediate if high concentrations are needed:
-
Mix: 10% DMSO Stock + 40% PEG300 + 5% Tween 80 .
-
Vortex until clear.[1]
Step 3: Final Dilution into Aqueous Buffer Slowly add the mixture from Step 2 (or pure DMSO stock if concentration is low) into your aqueous buffer while vortexing the buffer .
-
Target: Keep final DMSO concentration < 1% (or as tolerated by your cells).[1]
-
Observation: The solution should remain clear. If cloudiness appears, you have exceeded the solubility limit for that pH.
Step 4: pH Adjustment (Optional but Effective) If precipitation persists at neutral pH, slightly acidify your buffer if your assay tolerates it.[1] Lowering pH from 7.4 to 6.8 can significantly increase the solubility of MP-513.[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: I see a fine white dust after freezing and thawing my stock solution. Is it safe to use? A: No. This is "oiling out" or crystallization.[1] The concentration in the supernatant is now unknown.
-
Fix: Re-dissolve by warming the tube to 37°C and sonicating for 5 minutes. If it does not clear, discard and make fresh stock.
Q2: Can I use Ethanol instead of DMSO? A: Yes, MP-513 is soluble in ethanol (~17 mg/mL).[1] However, ethanol evaporates faster than DMSO, potentially changing stock concentration over time.[1] Ensure tubes are sealed tightly with Parafilm.[1]
Q3: Why does it dissolve in water but crash in PBS? A: Pure water often becomes slightly acidic (pH ~5.5-6.[1]0) due to dissolved CO2 and the acidity of the HBr salt itself. This acidic environment keeps MP-513 protonated and soluble.[1] PBS forces the pH to 7.4, deprotonating the drug and causing it to crash.
Q4: My animal study requires a vehicle without DMSO. What do I use? A: For in vivo work, avoid pure saline.[1] Use a formulation specifically designed for lipophilic bases:
-
Formula: 0.5% CMC-Na (Carboxymethyl cellulose) + 0.25% Tween 80 in water. This creates a stable suspension rather than a solution, which is acceptable for oral gavage [1].[1]
References
-
TargetMol. Teneligliptin hydrobromide (MP-513) Solubility & Formulation Data.
-
MedChemExpress. Teneligliptin Hydrobromide Hydrate Product Information and Solubility Protocols.
-
InvivoChem. Teneligliptin HBr hydrate Formulation Guide.
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General reference on Salt-to-Base disproportionation mechanics).
-
ThermoFisher Scientific. HPLC Troubleshooting: Precipitation of Buffers. (Reference for common ion effect in phosphate buffers).
Sources
- 1. 2-Methyl-2-butene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor | CAS# 1572583-29-9 | dipeptidyl peptidase-4 (DPP-4) inhibitor| type 2 diabetes mellitus | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caprililly.substack.com [caprililly.substack.com]
- 8. researchgate.net [researchgate.net]
Long-term storage stability of MP-513 hydrobromide hydrate solutions
Welcome to the comprehensive technical support guide for the long-term storage and stability of MP-513 (Teneligliptin) hydrobromide hydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of your experimental solutions. Here, we will address common challenges and provide actionable, scientifically-grounded protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of my MP-513 hydrobromide hydrate solution?
A1: MP-513 (Teneligliptin) is susceptible to degradation under several conditions. The principal factors that can affect the stability of your solution are exposure to basic (alkaline) conditions, oxidative stress, and high temperatures.[1][2][3] Some degradation, although to a lesser extent in some studies, has also been observed under acidic and photolytic (UV light) conditions.[1][4]
Q2: I've observed unexpected peaks in my HPLC analysis of an aged MP-513 solution. What could these be?
A2: Unexpected peaks are likely degradation products. Forced degradation studies have identified several potential breakdown products of Teneligliptin. Under basic, oxidative, and thermal stress, the parent molecule can fragment. For instance, mass spectrometry data from such studies have shown major degradation peaks at m/z values of 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18.[2][3][5] The presence of these indicates a loss of integrity of the active compound.
Q3: What is the recommended solvent and storage procedure for preparing a stock solution of MP-513 hydrobromide hydrate?
A3: For long-term storage, it is advisable to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][6] The solubility is approximately 30 mg/mL in DMSO and DMF, and 2 mg/mL in ethanol.[1][6] These stock solutions should be stored at -20°C or -80°C.[6][7] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 10 mg/mL; however, it is recommended not to store aqueous solutions for more than one day.[1][6]
Q4: How should I handle the solid MP-513 hydrobromide hydrate powder to ensure its long-term stability?
A4: The solid powder should be stored in a tightly sealed container, desiccated, and kept at -20°C for long-term stability.[8] It is also important to protect it from moisture.[7]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Rapid Loss of Potency in Aqueous Solutions
-
Symptom: A significant decrease in the peak area of the parent compound (MP-513) in HPLC analysis of an aqueous solution stored for more than a day.
-
Probable Cause: Hydrolysis and/or oxidative degradation. Teneligliptin shows susceptibility to degradation in aqueous environments, particularly under neutral to basic conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your aqueous solution is neutral or slightly acidic. Avoid preparing or storing solutions in basic buffers.[1]
-
Fresh Preparation: Prepare aqueous solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than 24 hours.[1][6]
-
Use Organic Stock: For serial dilutions, start with a concentrated stock solution in a recommended organic solvent like DMSO and dilute into your aqueous buffer immediately before use.
-
Issue 2: Appearance of Particulates or Cloudiness in Stored Solutions
-
Symptom: The solution, which was initially clear, has become cloudy or contains visible particulates after storage.
-
Probable Cause: Precipitation of the compound due to exceeding its solubility limit in the chosen solvent or temperature fluctuations. This can also be a sign of degradation where the degradation products are less soluble.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility of MP-513 in that specific solvent and at the storage temperature.
-
Solvent Choice: If you observe precipitation in an aqueous solution, consider preparing a fresh solution or using a stock solution in an organic solvent for further dilutions.[1]
-
Storage Temperature: Avoid repeated freeze-thaw cycles, which can promote precipitation.[7] Aliquot your stock solutions into smaller, single-use volumes.
-
Issue 3: Inconsistent Results Between Experiments
-
Symptom: High variability in experimental outcomes when using the same nominal concentration of MP-513 solution.
-
Probable Cause: Inconsistent concentration of the active compound due to ongoing, unnoticed degradation.
-
Troubleshooting Steps:
-
Implement a Stability Testing Protocol: Regularly check the purity and concentration of your stock and working solutions using a validated stability-indicating HPLC method (see protocol below).
-
Control Environmental Factors: Protect your solutions from light by using amber vials or wrapping containers in foil.[1] Store solutions at the recommended temperature and avoid exposure to oxidizing agents.[1]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of MP-513 Hydrobromide Hydrate
This protocol outlines the procedure for preparing a stable stock solution for long-term storage.
-
Materials:
-
MP-513 hydrobromide hydrate powder
-
Anhydrous DMSO, ethanol, or DMF
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the MP-513 hydrobromide hydrate powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method for MP-513
This protocol provides a general framework for a stability-indicating RP-HPLC method to separate MP-513 from its degradation products. This method is based on several published studies.[2][3][4][9][10]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare your MP-513 solution samples (both fresh and aged/stressed) by diluting them to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.[4]
-
Inject the samples into the HPLC system.
-
Analyze the resulting chromatograms. The retention time for Teneligliptin is typically around 2.8 minutes under these conditions, but will vary based on the exact parameters.[4] Degradation products will appear as separate peaks.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Teneligliptin (MP-513)
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference(s) |
| Acidic Hydrolysis | 2 N HCl, refluxed at 60°C for 30 min | ~3.66% | [4] |
| Alkaline Hydrolysis | 2 N NaOH, refluxed at 60°C for 30 min | ~2.75% | [4] |
| Oxidative Degradation | 20% v/v H₂O₂, refluxed at 60°C for 30 min | ~1.01% | [4] |
| Thermal Degradation | 105°C for 6 hours | < 1% | [4] |
| Photostability | UV light for 7 days | < 1% | [4] |
| Neutral Hydrolysis | Refluxed in water at 60°C for 6 hours | < 1% | [4] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Stability Testing
Caption: Factors influencing MP-513 solution stability and mitigation.
References
-
Vetapalem, R., Yejella, R., & Atmakuri, L. R. (2018). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. Turkish Journal of Pharmaceutical Sciences, 15(3), 346–353. [Link]
-
Kumar, T. N. V. G., Vidyadhara, S., Narkhede, N. A., Silpa, Y. S., & Lakshmi, M. R. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology, 7(1), 18. [Link]
-
Kumar, T. N. V. G., Vidyadhara, S., Narkhede, N. A., Silpa, Y. S., & Lakshmi, M. R. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology, 7, 18. [Link]
-
Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5429. [Link]
-
Patel, R. B., Shah, J., & Patel, M. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet Research Article. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4340. [Link]
-
Patel, V. B., & Desai, D. J. (2024). Stability-indicating green HPLC method for fixed-dose tablets containing remogliflozin etabonate and teneligliptin: an AQbD approach. Journal of Liquid Chromatography & Related Technologies, 1-12. [Link]
-
Rathod, S. M., Patel, D. K., Patel, N. C., & Prajapati, B. G. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TENELIGLIPTIN AND REMOGLIFLOZIN ETABONATE IN BULK AND TABLET DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 14(9), 4743-4755. [Link]
-
Semantic Scholar. (n.d.). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Retrieved from [Link]
-
Impact Factor. (2025). Stability Indicating Method Development of Metformin, Teneligliptin and Pioglitazonein Marketed Formulation by HPLC. Retrieved from [Link]
-
Ganorkar, S. B., Shirkhedkar, A. A., & Surana, S. J. (2018). Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. Asian Journal of Applied Chemistry Research, 1(4), 1-12. [Link]
-
Jadhao, M. S., & Tated, A. G. (2018). implementation of quality by design study on analytical method development and validation of teneligliptine. Asian Journal of Pharmaceutical and Clinical Research, 11(4), 234-240. [Link]
-
Luhar, S. V., Pandya, K. R., Jani, G. K., & Narkhed, S. B. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2264-2273. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Characterization of impurities in Teneligliptin hydrobromide hydrate by using LCMS/MS and NMR. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GENOTOXIC IMPURITY p-ANISALDEHYDE IN TENELIGLIPTIN USING GC-MS. Retrieved from [Link]
-
Novo Nordisk Medical. (n.d.). Endocrine Disorders Products Storage. Retrieved from [Link]
-
ResearchGate. (2023). Novel RP-HPLC method for simultaneous determination of dapagliflozin and teneligliptin in tablet formulation and identification of degradation products by LC-MS/MS. Retrieved from [Link]
-
Sunitha, P. G., & Narayane, R. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 2264-2275. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). UPLC data of teneligliptin and its degradation products under base stress. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2020). Analytical Method development and Validation of Teneligliptin by RP-UFLC. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). stability indicating rp-hplc method development for thesimultaneous estimation of teneligliptin and rosuvastatin in tablet dosage form. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2025). hplc method for simultaneous estimation of. Retrieved from [Link]
-
Semantic Scholar. (2021). Development and Validation of Stability Indicating RP-HPLC method for Teneligliptin Hydrobromide Hydrate. Retrieved from [Link]
-
ResearchGate. (2023). TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Teneligliptin hydrobromide hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Binding of MP-513 (Teneligliptin Hydrobromide Hydrate)
Executive Summary & Compound Identity
MP-513 (Teneligliptin Hydrobromide Hydrate) is a highly potent, long-acting, and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4/CD26) .[1] While MP-513 is engineered for high specificity, "off-target" effects in a research context often stem from supramaximal dosing that encroaches on the selectivity window for related proteases, specifically DPP-8 and DPP-9 , or from non-specific hydrophobic interactions due to improper solubilization.
This guide provides a self-validating framework to minimize these artifacts, ensuring that observed phenotypes are exclusively attributable to DPP-4 inhibition.
| Property | Specification |
| Compound Name | MP-513 (Teneligliptin Hydrobromide Hydrate) |
| Primary Target | DPP-4 (IC₅₀: ~0.37 nM human; ~0.29 nM rat) |
| Critical Off-Targets | DPP-8, DPP-9 (Selectivity > 10,000-fold, but relevant at >10 µM) |
| Solubility | DMSO (up to 34 mg/mL), Water (limited/pH dependent) |
Troubleshooting & FAQs: Minimizing Off-Target Effects
Q1: I am observing unexpected cytotoxicity in my cell culture assays. Is MP-513 toxic?
Diagnosis: Likely DPP-8/9 cross-reactivity or Vehicle Toxicity . Technical Insight: MP-513 is generally non-cytotoxic at effective DPP-4 inhibitory concentrations (1–100 nM). However, inhibition of the related cytosolic peptidases DPP-8 and DPP-9 triggers pro-inflammatory cell death (pyroptosis) and immune dysfunction. If you are dosing in the micromolar range (>10 µM), you are likely engaging these off-targets.
Corrective Protocol:
-
Dose De-escalation: Perform a titration curve starting at 0.1 nM up to 1 µM. The therapeutic window for DPP-4 inhibition is typically 1 nM – 100 nM .
-
Selectivity Calculation: Calculate the Selectivity Index (SI) for your assay:
. A robust assay requires an SI > 100.
Q2: How do I confirm the phenotype is DPP-4 specific and not an off-target artifact?
Diagnosis: Lack of Negative Control validation. Technical Insight: Relying solely on a small molecule inhibitor is insufficient for rigorous target validation due to potential chemotype-specific off-target binding (e.g., hERG channel interaction or non-specific protein adsorption).
Corrective Protocol: Implement the "Rescue & Rival" Strategy :
-
The Rival: Compare MP-513 effects with a structurally distinct DPP-4 inhibitor (e.g., Sitagliptin or Linagliptin). If the phenotype (e.g., GLP-1 stabilization) is identical, it confirms the target class.
-
The Rescue (Genetic Control): Use CRISPR/Cas9 to generate a DPP-4 knockout (KO) line. Treat these KO cells with MP-513.
-
Result A: No effect in KO cells = On-Target Specificity confirmed.
-
Result B: Effect persists in KO cells = Off-Target Binding confirmed.
-
Q3: My binding assay shows high background signal. How do I reduce non-specific binding (NSB)?
Diagnosis: Hydrophobic aggregation or insufficient blocking. Technical Insight: MP-513 has a unique "J-shaped" structure that anchors tightly to the S2 extensive subsite of DPP-4. However, its lipophilic moieties can adhere to plasticware or albumin in high-serum media, reducing free drug concentration or causing local aggregates that trap detection antibodies.
Corrective Protocol:
-
Vehicle Optimization: Ensure the final DMSO concentration is <0.1% to prevent solvent-induced artifacts.
-
Carrier Protein: Include 0.1% BSA or CHAPS detergent in the assay buffer to maintain MP-513 solubility and prevent adsorption to the plate walls.
-
NSB Control: Define Non-Specific Binding using a saturating concentration (1000x
) of a "cold" (unlabeled) competitor, not just the vehicle blank.
Experimental Protocol: The "Selectivity Window" Validation
Objective: To empirically determine the concentration range where MP-513 inhibits DPP-4 without engaging DPP-8/9.
Reagents:
-
Recombinant Human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic Substrate: Gly-Pro-AMC (cleaved by all three enzymes).
-
MP-513 Stock (10 mM in DMSO).
Workflow:
-
Enzyme Prep: Dilute enzymes to equivalent activity levels (e.g., yielding 1000 RFU/min turnover) in Assay Buffer (25 mM Tris, pH 8.0).
-
Inhibitor Titration: Prepare a 10-point serial dilution of MP-513 ranging from 10 pM to 100 µM .
-
Reaction:
-
Incubate Enzyme + MP-513 for 15 min at RT (equilibrium binding).
-
Add Gly-Pro-AMC (50 µM final).
-
Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 min.
-
-
Analysis:
-
Plot % Inhibition vs. Log[MP-513].
-
Success Criteria: You should observe a distinct "plateau" of inhibition for DPP-4 at concentrations where DPP-8/9 remain uninhibited.
-
Data Interpretation:
-
Safe Zone: Concentrations where DPP-4 inhibition > 90% AND DPP-8/9 inhibition < 10%.
-
Danger Zone: Concentrations > 1 µM (risk of DPP-8/9 engagement).
Visualizations
Figure 1: Selectivity Validation Decision Tree
This workflow illustrates the logical steps to distinguish between true pharmacological efficacy and off-target toxicity.
Caption: Logical workflow for distinguishing specific DPP-4 inhibition from off-target effects using concentration thresholds and genetic controls.
Figure 2: Mechanism of Action & Off-Target Risks
A structural and mechanistic view of MP-513 interaction with the target vs. off-targets.
Caption: Mechanistic pathway showing the high-affinity binding to DPP-4 versus the low-affinity, toxicity-inducing binding to DPP-8/9.
References
-
Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications. Link
-
Yoshida, T., et al. (2012). "Discovery and preclinical profile of teneligliptin (MP-513): a highly potent, selective, and long-lasting dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry. Link
-
Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes.[1][2][3][4][5][6][7][8] Link
-
PubChem Compound Summary. "Teneligliptin (CID 11949652)."[3] National Center for Biotechnology Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor | CAS# 1572583-29-9 | dipeptidyl peptidase-4 (DPP-4) inhibitor| type 2 diabetes mellitus | InvivoChem [invivochem.com]
- 3. Teneligliptin | C22H30N6OS | CID 11949652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mcgc.com [mcgc.com]
- 5. Role of dipeptidyl peptidase-4 inhibitors in new-onset diabetes after transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Daiichi Sankyo and Mitsubishi Tanabe Pharma Establish Strategic Alliance to Contribute to the Treatment of Diabetes in Japan - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
Technical Support Center: MP-513 (Teneligliptin HBr Hydrate) Stability & Handling
This technical guide serves as a specialized support resource for researchers working with MP-513 (Teneligliptin Hydrobromide Hydrate) . It addresses the chemical stability challenges inherent to its structure, specifically focusing on oxidation prevention during storage, solution preparation, and biological assays.
Core Chemical Context: Why MP-513 Oxidizes
To prevent oxidation, one must understand the molecular vulnerabilities of MP-513. This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a thiazolidine ring and a piperazine moiety .
-
The Thiazolidine Sulfur: The sulfur atom within the thiazolidine ring is highly electron-rich and prone to oxidation, leading to the formation of sulfoxides (
) and sulfones ( ). This is the primary degradation pathway. -
The Piperazine Nitrogens: Secondary and tertiary amines are susceptible to N-oxidation, particularly in the presence of peroxides often found in aged solvents (like PEG or Tween) or oxygenated aqueous buffers.
-
Hydrobromide Salt Sensitivity: While the HBr salt improves solubility, halide salts can be sensitive to photo-oxidation, potentially releasing trace bromine species that accelerate degradation, often observed as a yellowing of the solution.
Master Protocol: The "Zero-Oxidation" Workflow
This protocol is designed to eliminate oxygen vectors during the critical solubilization phase.
Phase A: Reagent Preparation
Objective: Remove dissolved oxygen from solvents before MP-513 introduction.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl Sulfoxide), Grade:
99.9%, packed under Argon. -
Avoid: Aged PEG-400 or Tween-80 (unless peroxide-tested), as these accumulate peroxides over time that directly attack the thiazolidine sulfur.
-
-
Degassing (The Freeze-Pump-Thaw Method):
-
Step 1: Place the required volume of DMSO in a Schlenk tube.
-
Step 2: Freeze solvent using liquid nitrogen.
-
Step 3: Apply vacuum to remove headspace gas.
-
Step 4: Thaw in a warm water bath (do not heat above 30°C).
-
Step 5: Repeat 3 cycles.
-
Step 6: Backfill with high-purity Nitrogen (
) or Argon.
-
Phase B: Solubilization & Storage
Objective: Dissolve MP-513 without introducing atmospheric oxygen.
-
Weighing: Weigh MP-513 quickly. If high humidity is present (>60%), use a glove box or dry bag, as the hydrate form can be hygroscopic, and absorbed water carries dissolved oxygen.
-
Dissolution: Add the degassed solvent to the MP-513 vial under a gentle stream of
. -
Aliquoting: Immediately aliquot into amber glass vials (to prevent photo-oxidation).
-
Sealing: Overlay the liquid in each vial with Argon gas before capping.
-
Storage: Store aliquots at -80°C . Avoid repeated freeze-thaw cycles (limit to max 1).
Visualization: Handling Workflow
The following diagram illustrates the critical decision pathways for handling MP-513 to ensure structural integrity.
Caption: Logical workflow for MP-513 preparation emphasizing environmental control and inert gas overlay to prevent oxidative degradation.
Troubleshooting Guide & FAQs
Q1: My MP-513 solution turned from clear to faint yellow after 24 hours at 4°C. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation, likely of the hydrobromide salt (liberating trace bromine) or N-oxidation of the piperazine ring.
-
Impact: For precise
assays (DPP-4 inhibition), this is critical . The effective concentration of active inhibitor has dropped, and oxidation byproducts may interfere with enzymatic readouts. -
Solution: Discard the aliquot. Prepare a fresh stock using degassed solvents and ensure the headspace of the new vial is purged with Argon.
Q2: Can I use aqueous buffers for stock solutions?
-
Answer: No.
-
Reasoning: MP-513 is a hydrobromide hydrate.[1][2][3] While it has some water solubility, aqueous solutions hold significantly more dissolved oxygen than organic solvents like DMSO. Furthermore, hydrolysis risks increase in aqueous states over time.
-
Protocol: Make the master stock in 100% DMSO . Dilute into aqueous culture media or buffer immediately prior to use (within 15 minutes of the experiment).
Q3: I am running a long-duration cell culture assay (48h). Will MP-513 oxidize in the media?
-
Risk: Yes, cell culture media (RPMI/DMEM) is oxygen-rich and contains transition metals (Iron, Copper) that catalyze oxidation.
-
Mitigation Strategy:
-
Refresh media containing the drug every 12–24 hours if possible.
-
Add an antioxidant if your experimental design permits (e.g., Ascorbic acid or Glutathione at non-toxic levels), though you must validate that these do not interfere with the DPP-4 assay itself.
-
Use a higher initial concentration to account for expected degradation (requires HPLC monitoring to determine degradation rate).
-
Q4: How do I verify if my MP-513 has oxidized?
-
Method: LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Marker: Look for a mass shift of +16 Da (Mono-oxidation: Sulfoxide or N-oxide) or +32 Da (Di-oxidation: Sulfone).
-
Parent Peak: Teneligliptin MW is approx 426.58 g/mol (free base).
Summary Data Tables
Table 1: Solubility & Stability Profile
| Solvent | Solubility (Max) | Stability (25°C, Air) | Stability (-80°C, Argon) | Recommended Use |
| DMSO | ~30 mg/mL | < 24 Hours | 6 Months | Primary Stock |
| Water | ~100 mg/mL | < 4 Hours | Not Recommended | Immediate Use Only |
| Ethanol | ~17 mg/mL | < 12 Hours | 1 Month | Alternative Stock |
Table 2: Critical Oxidative Stressors
| Stressor | Mechanism of Action on MP-513 | Prevention |
| UV/Visible Light | Photo-excitation of HBr; Radical formation | Amber vials; Foil wrap |
| Peroxides | Direct oxidation of Thiazolidine Sulfur | Use fresh, high-grade solvents |
| Moisture | Hydrate crystal rearrangement; | Desiccator storage; Argon purge |
References
Sources
MP-513 (Teneligliptin) Behavioral Assay Support Center: Resolving Experimental Variability
Executive Summary & Pharmacological Context
MP-513 (Teneligliptin hydrobromide hydrate) is an orally active, highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. While traditionally utilized for glycemic control, its ability to prevent the degradation of endogenous glucagon-like peptide-1 (GLP-1) has established it as a critical pharmacological tool in neurobehavioral research. By sustaining central GLP-1 levels, MP-513 modulates neuroinflammation, suppresses microglial activation, and mitigates endoplasmic reticulum (ER) stress (1)[1].
However, translating these biochemical mechanisms into reproducible behavioral readouts (e.g., Morris Water Maze, von Frey allodynia testing) requires rigorous control over pharmacokinetics, vehicle solubility, and baseline neuroinflammatory stratification. This guide provides authoritative troubleshooting strategies and self-validating protocols to eliminate inter-subject variability in your MP-513 assays.
Troubleshooting Guides & FAQs
Q1: Why am I observing high inter-subject variability in cognitive assays (e.g., Y-maze, Morris Water Maze) following MP-513 administration? Expertise & Causality: MP-513 is highly potent, competitively inhibiting human recombinant DPP-4 with an IC50 of ~0.889 nM (2)[2]. However, its neuroprotective efficacy relies entirely on the downstream elevation of endogenous GLP-1, a peptide with a remarkably short half-life. If the behavioral testing window does not align with peak central GLP-1 receptor activation, cognitive rescue will appear variable. Furthermore, MP-513 hydrobromide hydrate can precipitate in standard aqueous solutions, leading to erratic gastrointestinal absorption. Actionable Solution: Standardize your vehicle formulation. For oral gavage, dissolve the stock in DMSO, followed by PEG300, Tween80, and ddH2O to ensure complete solubility (2)[2]. Strictly synchronize your dosing: administer MP-513 exactly 60–90 minutes prior to placing the animal in the maze to ensure peak CNS GLP-1 activity during the acquisition phase.
Q2: How can I validate that MP-513 is actively engaging central targets rather than just peripheral DPP-4? Expertise & Causality: Behavioral phenotypes are highly susceptible to environmental noise, handling stress, and habituation. Relying solely on a behavioral readout (like freezing time or escape latency) to confirm drug efficacy introduces a logical fallacy. You must establish a self-validating system by measuring the proximal biochemical event in the central nervous system (CNS). Actionable Solution: Incorporate a parallel biochemical validation cohort. Harvest cerebrospinal fluid (CSF) and plasma 1 hour post-dosing. Measure DPP-4 enzymatic activity using a fluorometric cleavage assay. A >60% reduction in CSF DPP-4 activity definitively confirms central target engagement and validates the behavioral data.
Q3: My neuropathic pain model (e.g., Partial Sciatic Nerve Transection) shows inconsistent antinociceptive effects with MP-513. What are the critical control points? Expertise & Causality: In models of neuropathic pain, MP-513 exerts antinociceptive effects by suppressing spinal microglial activation and reducing CD-11b expression in the dorsal horn (3)[3]. Variability here is driven by the baseline severity of nerve injury and the timing of the intervention. If microglial priming and central sensitization have passed a critical threshold, DPP-4 inhibition alone may be insufficient to reverse allodynia (4)[4]. Actionable Solution: Perform baseline von Frey testing prior to drug administration and stratify animals into treatment groups to ensure uniform baseline allodynia. Initiate MP-513 treatment early in the neuroinflammatory cascade (e.g., Day 1 post-surgery) rather than waiting for peak chronic pain establishment.
Step-by-Step Methodologies
Protocol A: Optimized Formulation and Administration of MP-513
To prevent precipitation and ensure uniform pharmacokinetics, utilize the following micro-emulsion technique:
-
Stock Preparation: Dissolve MP-513 hydrobromide hydrate in 100% DMSO to create a clear 69 mg/mL stock solution. Note: Do not exceed 5% final DMSO concentration in the working solution to avoid behavioral toxicity.
-
Working Formulation: To prepare 1 mL of working solution, add 50 μL of the DMSO stock to 400 μL of PEG300. Vortex until completely clarified.
-
Surfactant Addition: Add 50 μL of Tween80 to the mixture. Vortex vigorously for 30 seconds.
-
Aqueous Dilution: Slowly add 500 μL of ddH2O dropwise while continuously vortexing to adjust the final volume to 1 mL.
-
Administration: Administer via oral gavage (p.o.) immediately after preparation. Discard any unused emulsion after 2 hours.
Protocol B: Self-Validating Biochemical Assay for Central DPP-4 Inhibition
Every behavioral cohort must include a satellite group (n=3/group) to biochemically validate CNS target engagement.
-
Sample Collection: Exactly 60 minutes post-administration of MP-513, anesthetize the satellite animals and perform a cisterna magna puncture to collect 10–20 μL of CSF. Immediately centrifuge at 2,000 x g for 10 min at 4°C to remove cellular debris.
-
Fluorometric Assay: Transfer 5 μL of cleared CSF into a black 96-well microplate. Add 45 μL of DPP-4 assay buffer and 50 μL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 μM).
-
Kinetic Reading: Incubate at 37°C and measure fluorescence (Ex/Em = 360/460 nm) kinetically every 5 minutes for 30 minutes.
-
Validation Threshold: Calculate the Vmax. A successful MP-513 central penetration must yield a ≥60% reduction in Vmax compared to the vehicle-treated control group. If this threshold is not met, behavioral data from the main cohort should be considered invalid due to dosing failure.
Quantitative Data Presentation
| Parameter | Value / Description | Source |
| Target | Dipeptidyl peptidase-4 (DPP-4) | 2 |
| Potency (IC50) | ~0.889 nM (Human Recombinant) | 2 |
| Cognitive Model | db/db mice (Y-maze, Morris Water Maze) | 1 |
| Nociceptive Model | Partial Sciatic Nerve Transection (PSNT) | 3 |
| Key Biomarkers | CD-11b (Microglia), NLRP3 (Inflammasome) | 4,3 |
Visualizations
MP-513 Mechanism: DPP-4 inhibition enhances GLP-1 signaling to rescue behavioral deficits.
Decision tree for troubleshooting inter-subject variability in MP-513 behavioral assays.
References
- Title: Teneligliptin Hydrobromide Hydrate | DPP inhibitor | CAS 1572583-29-9 Source: Selleckchem URL
- Title: Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER)
- Title: Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain Source: MDPI URL
- Source: PMC (National Institutes of Health)
Sources
- 1. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MP-513 (Teneligliptin) Hydrobromide Hydrate in Cell Culture
Welcome to the Technical Support Center for MP-513 (Teneligliptin) hydrobromide hydrate. As a potent, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor, MP-513 is widely utilized in metabolic and cellular research[1]. While its primary mechanism involves stabilizing glucagon-like peptide-1 (GLP-1)[2], researchers frequently employ MP-513 in in vitro models to study AMPK phosphorylation, reactive oxygen species (ROS) suppression, and ULK1-dependent autophagy[1][3].
This guide provides drug development professionals and cell biologists with authoritative troubleshooting frameworks, stability profiles, and self-validating protocols for utilizing MP-513 in in vitro cell culture models.
Section 1: Chemical Kinetics & Stability FAQs
Q1: Does MP-513 hydrobromide hydrate thermally degrade at 37°C in standard cell culture media? A1: No. Under neutral pH conditions (pH 7.2–7.4), MP-513 is highly thermally stable. Forced degradation studies demonstrate that MP-513 resists thermal degradation even when exposed to 100°C for 15 days or refluxed in neutral aqueous solutions[4]. Consequently, standard incubation at 37°C will not induce thermal degradation of the compound[4].
Q2: If thermal degradation is negligible, why am I losing compound efficacy in my 72-hour cell culture assays? A2: The loss of in vitro efficacy is typically driven by alkaline hydrolysis or oxidative degradation , rather than thermal instability[4][5]. If your incubator's CO₂ levels fluctuate, the bicarbonate-buffered media can shift to an alkaline pH (>8.0). MP-513 undergoes significant degradation under basic conditions, yielding degradation products such as TENE-D1, TENE-D2, and TENE-D3[5][6]. Additionally, highly metabolically active cells or specific media additives can generate Reactive Oxygen Species (ROS), leading to oxidative degradation of the compound's piperazine ring[6].
Q3: How does MP-513 interact with cellular pathways once stabilized in media? A3: MP-513 competitively inhibits the DPP-4 enzyme with an IC₅₀ of approximately 1 nM[1][2]. By inhibiting DPP-4, it prevents the enzymatic cleavage of GLP-1, thereby increasing active GLP-1 levels[2]. In cell culture models (e.g., cardiomyocytes, B16F1 cells), this stabilization leads to downstream AMPK phosphorylation and ULK-1-dependent autophagy, which protects against cellular stress and regulates processes like melanophagy[1][3].
MP-513 Mechanism of Action: DPP-4 inhibition to ULK1-dependent autophagy.
Section 2: Quantitative Degradation Profile
To understand the boundaries of MP-513's stability, refer to the forced degradation metrics below. These parameters dictate how strictly your cell culture environment must be controlled to prevent artifactual data.
| Stress Condition | Reagent / Environment | Time & Temperature | % Degradation | Primary Degradants Observed |
| Thermal | Solid State / Neutral Aqueous | 15 days at 100°C | < 3.0% | None significant[4] |
| Alkaline | 0.1 N NaOH (pH > 12) | 24 hours at 25°C | ~36.6% | TENE-D1, TENE-D2, TENE-D3[4][6] |
| Acidic | 0.1 N HCl (pH < 2) | 4 hours (Reflux) | ~19.8% | Minor hydrolysis products[4] |
| Oxidative | 3% H₂O₂ | 5 hours at 25°C | ~30.6% | Piperazine oxidation products[4][6] |
| Photolytic | Direct Sunlight (Solid) | 12 days | ~47.3% | Unspecified photolytic cleavage[4] |
Data synthesized from established stability-indicating RP-HPLC studies[4][6].
Environmental stress pathways affecting MP-513 stability in cell culture.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of MP-513 Stock Solutions
Causality: While MP-513 hydrobromide hydrate is soluble in aqueous buffers (up to ~10 mg/mL in PBS), aqueous solutions are susceptible to slow hydrolysis over prolonged storage[5]. Preparing stock solutions in anhydrous DMSO (up to 30 mg/mL) prevents premature hydrolysis[5]. Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (water) and oxidative stress[5].
-
Weighing: Accurately weigh 10 mg of MP-513 hydrobromide hydrate.
-
Dissolution: Dissolve in 1 mL of molecular-biology grade, anhydrous DMSO to create a 10 mg/mL stock. Vortex until completely clear.
-
Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes (to prevent photolytic degradation)[4][5].
-
Storage: Store aliquots at -20°C or -80°C.
-
Validation Checkpoint: Before use, thaw one aliquot and visually inspect for precipitation. Run a spectrophotometric blank of pure DMSO against the stock to confirm the expected absorbance peak (λmax ~246 nm)[7]. Discard the aliquot after a single use.
Protocol 2: Stability-Indicating RP-HPLC Assay for Media Samples
Causality: Cell culture media contains high concentrations of proteins (e.g., BSA from fetal bovine serum). Injecting raw media directly into an HPLC will irreversibly clog the stationary phase. Protein precipitation using cold organic solvents denatures and removes these proteins, ensuring column longevity and accurate quantification of the MP-513 peak[4][8].
-
Sample Collection: Extract 500 µL of media from the cell culture well at designated time points (e.g., 0h, 24h, 48h).
-
Protein Precipitation: Add 500 µL of ice-cold Acetonitrile (ACN) to the media sample. Vortex vigorously for 60 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to an HPLC autosampler vial.
-
Chromatography: Inject 20 µL onto a C18 column (e.g., Kromasil 100-5C18, 250 × 4.6 mm, 5 μm)[4][7].
-
Mobile Phase: Use an isocratic flow of pH 6.0 phosphate buffer and Acetonitrile (60:40 v/v) at 1.0 mL/min[7].
-
Validation Checkpoint: Always run a "Blank Media + DMSO" control through the exact same precipitation and HPLC steps to ensure no endogenous media peaks co-elute with the MP-513 peak (Retention time ~5.7 min)[4].
Section 4: Troubleshooting Matrix
| Observed Issue | Mechanistic Causality | Corrective Action |
| MP-513 precipitates upon addition to complete media. | Adding a high-concentration DMSO stock directly into aqueous media causes localized supersaturation and immediate compound precipitation. | Pre-dilute the DMSO stock 1:10 in warmed, serum-free media before adding it dropwise to the main culture vessel. Ensure final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity. |
| High variability in biological replicates (e.g., erratic AMPK phosphorylation). | MP-513 is susceptible to oxidative degradation[4][6]. If the cell line is highly metabolically active and generates significant ROS, the effective concentration of MP-513 will vary between wells depending on cell density and ROS output. | Monitor media ROS levels using a fluorescent probe (e.g., DCFDA). Replace media containing fresh MP-513 every 24 hours to maintain a constant effective concentration. |
| Loss of DPP-4 inhibition after 48 hours of incubation. | The incubator's CO₂ supply may be fluctuating, causing the bicarbonate buffer to fail. This raises the media pH > 8.0, triggering alkaline hydrolysis of MP-513[4][5]. | Verify incubator CO₂ calibration (target 5%). Supplement the media with 10-25 mM HEPES buffer to provide robust pH stability independent of the CO₂ environment. |
References
-
Borade et al. Development of Validated Stability Indicating RP-HPLC Method for Estimation of Teneligliptin. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Semantic Scholar / Journal of Analytical Science and Technology.[Link]
-
Report on the Deliberation Results: Teneligliptin. Pharmaceuticals and Medical Devices Agency (PMDA) Japan.[Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.[Link]
-
Evaluation of Teneligliptin and Retagliptin on the Clearance of Melanosome by Melanophagy in B16F1 Cells. MDPI.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: MP-513 (Teneligliptin) & Receptor Dynamics
Topic: Addressing Receptor Desensitization with Chronic MP-513 Administration
To: Research & Development Teams From: Senior Application Scientist, Technical Support Division Subject: Optimization of Chronic MP-513 Workflows to Mitigate GLP-1R Tachyphylaxis
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a plateau in therapeutic efficacy or a loss of downstream signaling (cAMP/calcium flux) during chronic administration of MP-513 (Teneligliptin) .
While MP-513 itself is a potent, long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor, it does not directly bind to G-Protein Coupled Receptors (GPCRs). Instead, its administration leads to sustained elevation of endogenous incretins (GLP-1 and GIP). The "desensitization" you are observing is almost certainly Homologous Desensitization of the GLP-1 Receptor (GLP-1R) caused by this sustained agonist exposure, rather than a failure of MP-513 itself.
This guide provides the mechanistic logic and validated protocols to troubleshoot and resolve these issues in both in vitro and in vivo models.
Part 1: The Mechanism of Action & Desensitization Logic
To fix the problem, we must first visualize the cascade. MP-513 inhibits the enzyme that degrades GLP-1.[1] Consequently, GLP-1 levels remain high, constantly bombarding the GLP-1 Receptor. The cell protects itself from over-stimulation via G-protein Receptor Kinase (GRK) and
Mechanistic Pathway Diagram[2]
Caption: Figure 1. Mechanism of MP-513 induced GLP-1R desensitization. Chronic inhibition of DPP-4 leads to sustained GLP-1 exposure, triggering GRK/Arrestin-mediated internalization of the receptor.
Part 2: Troubleshooting In Vitro (Cell Culture Models)
Scenario: You are using INS-1 cells or GLP-1R overexpressing HEK293 cells. You observe that despite adding MP-513 (to protect added GLP-1), cAMP accumulation drops after 24-48 hours.
Root Cause: Continuous receptor occupancy prevents recycling.
Protocol 1: The "Pulse-Chase" Resensitization Assay
Do not maintain constant high concentrations of MP-513/GLP-1. Use this protocol to determine the required "drug-free" interval for receptor recovery.
-
Seed Cells: Plate cells at
cells/well in 96-well plates. -
Induce Desensitization: Treat with GLP-1 (100 nM) + MP-513 (1
M) for 12 hours.-
Note: MP-513 is added to prevent degradation of GLP-1 by endogenous DPP-4 in the media (e.g., from FBS).
-
-
The Washout (Critical Step):
-
Aspirate media.
-
Wash 3x with warm PBS.
-
Add drug-free media for variable intervals: 0h, 1h, 2h, 4h.
-
-
Re-Challenge:
-
Apply a fresh bolus of GLP-1 (100 nM) + MP-513 (1
M). -
Incubate for 30 minutes.
-
-
Readout: Lyse cells and measure cAMP (e.g., HTRF or ELISA).
Data Interpretation Table:
| Washout Period | cAMP Response (% of Control) | Status | Action Required |
| 0 Hours | < 20% | Fully Desensitized | Fail: Continuous dosing is invalid. |
| 1 Hour | 40-50% | Partial Recovery | Increase inter-dose interval. |
| 2-4 Hours | > 85% | Resensitized | Pass: Optimal dosing frequency found. |
Part 3: Troubleshooting In Vivo (Animal Models)
Scenario: In diabetic mouse models (e.g., db/db), chronic daily oral administration of MP-513 shows diminishing efficacy in Glucose Tolerance Tests (GTT) after 4 weeks.
Root Cause: Tachyphylaxis due to GLP-1R downregulation in pancreatic
Workflow: Differentiating Tolerance vs. Desensitization
Use this decision tree to determine if the issue is the drug (MP-513) or the biology (Receptor).
Caption: Figure 2. Diagnostic workflow for in vivo efficacy loss. Distinguishes between pharmacokinetic failure (enzyme not inhibited) and pharmacodynamic desensitization.
Protocol 2: The "Drug Holiday" Regimen
If desensitization is confirmed (High GLP-1, Low Effect), alter the administration schedule.
-
Standard: Daily oral gavage (PO) of MP-513 (e.g., 3 mg/kg).
-
Modified (Intermittent): 5 days ON / 2 days OFF.
-
Rationale: GLP-1R recycling kinetics are relatively fast. A 48-hour washout allows internalized receptors to recycle to the membrane or for new protein synthesis to replenish surface density.
-
-
Validation: Perform OGTT (Oral Glucose Tolerance Test) on Day 1 (Baseline), Day 28 (Continuous), and Day 28 (Intermittent).
Part 4: Frequently Asked Questions (FAQ)
Q1: Is MP-513 soluble enough for osmotic minipumps to ensure constant delivery?
-
Answer: MP-513 (Teneligliptin hydrobromide) is soluble in water (up to ~100 mg/mL) and DMSO. However, do not use osmotic minipumps if you are observing desensitization. Constant infusion maintains steady-state GLP-1 levels, which maximizes receptor downregulation. We recommend pulsatile delivery (oral gavage or daily injection) to allow "receptor reset" periods during trough drug levels.
Q2: Can I use a GRK inhibitor to prevent desensitization?
-
Answer: In an experimental ex vivo setting, yes.[3] Compound 101 (GRK2/3 inhibitor) can be co-incubated to block
-arrestin recruitment.-
Warning: This prevents internalization but may lead to toxic over-signaling (calcium overload) in
-cells. This is a research tool, not a therapeutic strategy.
-
Q3: How do I verify if the receptor is internalized or degraded?
-
Answer: Perform a Surface Biotinylation Assay .
-
Treat cells with MP-513/GLP-1.
-
Cool to 4°C (stops trafficking).
-
Label surface proteins with membrane-impermeable Biotin-NHS.
-
Lyse and precipitate with Streptavidin beads.
-
Western Blot for GLP-1R.
-
Result: Decrease in biotinylated band = Internalization. Decrease in total lysate band = Degradation.
-
References
-
Mechanism of MP-513 (Teneligliptin)
- Yoshida, T., et al. (2012).
-
GLP-1 Receptor Desensitization Dynamics
- Roed, S. N., et al. (2014). "Real-time trafficking and signaling of the glucagon-like peptide-1 receptor." Molecular and Cellular Endocrinology.
-
GPCR Internalization Protocols
- Ferguson, S. S. G. (2001). "Evolving concepts in G protein-coupled receptor endocytosis: the role in receptor desensitization and signaling." Pharmacological Reviews.
-
Beta-Arrestin Recruitment Assays
- Oakley, R. H., et al. (2000). "The Cellular Distribution of Fluorescently Labeled Arrestins Provides a Robust, Sensitive, and Universal Assay for Screening G Protein-Coupled Receptors." Assay and Drug Development Technologies.
Sources
Shelf-life extension techniques for MP-513 hydrobromide hydrate powder
Technical Support Center: MP-513 Hydrobromide Hydrate Shelf-Life & Stability Guide
Overview & Chemical Profile
MP-513 hydrobromide hydrate, universally known as Teneligliptin hydrobromide hydrate, is an orally active, highly selective dipeptidyl peptidase 4 (DPP-4) inhibitor essential for type 2 diabetes mellitus research[1]. While the compound demonstrates remarkable thermal resilience in its solid state, its hydrate salt nature renders it highly vulnerable to hydrolytic cleavage, photolytic degradation, and oxidative stress[2][3]. This support guide is engineered to provide drug development professionals with mechanistic troubleshooting, validated storage protocols, and stability-indicating analytical methods to ensure absolute batch integrity.
Quantitative Stability & Storage Parameters
To establish a baseline for your experimental controls, all quantitative degradation thresholds and storage limits are summarized below:
| Parameter | Specification / Threshold | Mechanistic Causality / Note |
| Powder Storage (Long-term) | -20°C for up to 3 years | Minimizes thermal kinetic energy, preventing spontaneous degradation[4]. |
| Powder Storage (Short-term) | 4°C for up to 2 years | Acceptable for active daily use only if kept strictly desiccated[4]. |
| Solvent Storage (DMSO/DMF) | -80°C (6 months), -20°C (1 month) | Solvated states exponentially increase susceptibility to oxidation[4][5]. |
| Solubility Profile | ~30 mg/mL (DMSO/DMF), ~10 mg/mL (PBS) | Requires inert gas purging prior to dissolution to displace O₂[5]. |
| Photolytic Degradation | Up to 48% degradation over 12 days | Highly sensitive to UV/sunlight; mandates the use of amber vials[2]. |
| Thermal Stability | Stable at 100°C for 15 days (Solid state) | Solid-state MP-513 is highly resistant to pure thermal stress[2]. |
Troubleshooting Guides & FAQs
Q1: My MP-513 powder is degrading significantly faster than its projected 3-year shelf life. What is the primary vector of degradation, and how can I arrest it? A: Accelerated degradation of MP-513 is rarely thermal; it is almost exclusively driven by moisture ingress (hydrolysis) or photolytic stress. Because MP-513 is formulated as a hydrobromide hydrate, it is hygroscopic. Exposure to ambient humidity—especially in alkaline or strongly acidic microenvironments—catalyzes rapid hydrolytic cleavage[2][6]. Furthermore, solid-state MP-513 undergoes severe photolytic breakdown, degrading by up to 48% when exposed to direct light over 12 days[2]. Corrective Action: Always store the powder in a tightly sealed amber vial within a desiccator at -20°C. Critically, when retrieving the vial, you must allow it to equilibrate to room temperature before opening. Opening a cold vial causes immediate atmospheric condensation on the powder surface, initiating hydrolysis[4][7].
Q2: How should I prepare and store stock solutions to maximize stability for long-term in vitro assays? A: Organic solvent-free aqueous solutions of MP-513 should never be stored for more than 24 hours[5]. For sustained stability, the compound must be dissolved in high-purity, anhydrous DMSO or DMF (solubility ~30 mg/mL)[5]. Corrective Action: Prior to dissolution, sparge the solvent with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, thereby neutralizing oxidative stress pathways[5]. Aliquot the resulting stock solution into single-use amber microcentrifuge tubes, blanket the headspace with Argon, and immediately freeze at -80°C.
Q3: What is the most authoritative method to verify the integrity and purity of my MP-513 batch post-storage? A: A Stability-Indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay is the industry standard. Unlike standard assays, a stability-indicating method utilizes forced degradation parameters to ensure that the intact MP-513 Active Pharmaceutical Ingredient (API) is chromatographically resolved from all hydrolytic, oxidative, and photolytic degradation byproducts[8][9].
Logical Relationships: Degradation & Prevention
Caption: MP-513 degradation pathways and corresponding preventive storage measures.
Experimental Protocols
Protocol 1: Optimal Handling & Stock Solution Preparation
Self-Validating Principle: By systematically eliminating oxygen and preventing thermal condensation, this workflow inherently neutralizes the two primary degradation vectors (oxidation and hydrolysis) before they can initiate.
-
Thermal Equilibration: Remove the sealed MP-513 vial from the -20°C freezer. Place it in a desiccator at room temperature for exactly 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold hygroscopic powder[7].
-
Solvent Degassing: Sparge high-purity, anhydrous DMSO with Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen[5].
-
Dissolution: Weigh the required mass of MP-513 and dissolve it in the purged DMSO to create a 10 mM or 30 mg/mL stock solution[5][10].
-
Aliquot & Blanketing: Dispense the solution into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with a gentle stream of Argon before sealing. Store immediately at -80°C (stable for 6 months)[4].
Protocol 2: Stability-Indicating RP-HPLC Assay
Self-Validating Principle: The incorporation of forced degradation controls ensures that if the compound degrades, the chromatographic system will definitively resolve the breakdown products from the intact API peak without co-elution.
-
Sample Preparation: Dilute the MP-513 stock in the mobile phase to a final analytical concentration of 10–50 µg/mL[3].
-
Chromatographic System Setup: Equip the HPLC with a C18 column (e.g., Kromasil 250×4.6 mm, 5 µm or ACE C18) maintained at a column oven temperature of 30°C[3][8].
-
Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Formic acid:Methanol:Acetic acid (25:75:0.1 v/v) OR Phosphate buffer (pH 7.2):Methanol (30:70 v/v). Causality: The trace addition of acetic acid suppresses silanol interactions on the stationary phase, completely avoiding peak tailing and ensuring sharp, symmetrical peaks[3][11].
-
Flow Rate & Detection: Set the flow rate to 1.0 mL/min (or 0.4–0.5 mL/min for UFLC systems) and monitor UV absorbance at 245–254 nm[8][11].
-
System Suitability Validation: Inject the sample. Intact MP-513 should elute with a retention time of approximately 2.8 to 5.7 minutes (depending on exact flow rate and column dimensions) with an asymmetry factor < 1.5[2][8].
Caption: Step-by-step RP-HPLC workflow for MP-513 stability-indicating assay.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor | CAS# 1572583-29-9 | dipeptidyl peptidase-4 (DPP-4) inhibitor| type 2 diabetes mellitus | InvivoChem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
Validation & Comparative
MP-513 hydrobromide hydrate vs pramipexole D3 selectivity comparison
The following technical guide provides an objective, data-driven comparison of MP-513 hydrobromide hydrate (Teneligliptin) and Pramipexole , focusing on their selectivity profiles regarding the Dopamine D3 receptor.
D3 Receptor Selectivity & Pharmacological Profile Guide
Executive Summary & Compound Identification
This guide contrasts two distinct pharmacological agents often evaluated in the context of neuropharmacology and metabolic-neuro interactions. It is critical to establish the primary mechanism of action for each to understand the "selectivity" context:
-
Pramipexole: A potent, direct Dopamine D3 receptor agonist (D3-preferring over D2). It is the clinical benchmark for D3 activation.
-
MP-513 (Teneligliptin) Hydrobromide Hydrate: A highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor .[1] While primarily a metabolic drug, it is frequently used in neuropharmacology research to study GLP-1 mediated neuroprotection, often serving as a negative control for direct dopaminergic binding or to distinguish incretin-based effects from direct dopamine receptor stimulation.
Core Distinction: In a D3 selectivity screen, Pramipexole acts as the high-affinity ligand , whereas MP-513 acts as a non-binding orthogonal control .
Pharmacological Profile & Selectivity Data[2][3][4][5][6][7]
The following data synthesizes binding affinities (
Table 1: Receptor Binding & Enzyme Inhibition Profile
| Parameter | Pramipexole (D3 Agonist) | MP-513 (Teneligliptin) (DPP-4 Inhibitor) | Selectivity Interpretation |
| Target Mechanism | GPCR Agonist (Gi/o coupled) | Serine Protease Inhibitor | Distinct/Non-overlapping |
| Dopamine D3 Affinity ( | 0.5 nM (High Affinity) | > 10,000 nM (No Binding) | Pramipexole is >20,000x more selective for D3. |
| Dopamine D2 Affinity ( | 2.2 – 3.9 nM | > 10,000 nM | MP-513 is D2-silent. |
| D3/D2 Selectivity Ratio | ~4 – 8 fold (D3 preferring) | N/A (Non-binder) | Pramipexole discriminates D3/D2; MP-513 does not bind either. |
| DPP-4 Inhibition ( | > 100,000 nM (Inactive) | ~1.0 nM (Potent) | MP-513 is highly selective for DPP-4. |
| Primary Utility | Direct modulation of dopaminergic signaling. | Metabolic regulation; Indirect neuroprotection via GLP-1. |
Analytic Insight: If your experimental goal is to isolate D3-specific signaling , Pramipexole is the active probe. If your goal is to assess neuroprotective effects independent of direct D3 stimulation , MP-513 is the ideal exclusion tool (negative control).
Mechanistic Pathways & Signaling
Understanding the downstream effects is crucial for interpreting "selectivity" in functional assays.
DOT Diagram: Comparative Signaling Pathways
The following diagram illustrates the divergent pathways. Pramipexole drives Gi/o signaling, while MP-513 prevents GLP-1 degradation, indirectly influencing neuronal survival without touching the D3 receptor.
Caption: Figure 1. Divergent signaling mechanisms. Pramipexole directly engages D3R to modulate cAMP/ERK. MP-513 targets DPP-4, preserving GLP-1, with no direct interaction at the D3 receptor.
Experimental Protocols for Selectivity Validation
To experimentally verify the selectivity of MP-513 vs. Pramipexole in your specific assay system, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding (D3 Selectivity Screen)
Purpose: To prove MP-513 does not displace dopamine ligands, confirming its utility as a clean negative control.
-
Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human Dopamine D3 receptors.
-
Radioligand: Use
-Methyl-spiperone (0.2 nM) or -7-OH-DPAT. -
Competition Curve:
-
Prepare serial dilutions of Pramipexole (
M to M). -
Prepare serial dilutions of MP-513 (
M to M).
-
-
Incubation: Incubate membranes + radioligand + test compound for 60 min at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Termination: Rapid filtration over GF/B filters; count radioactivity.
-
Data Analysis:
-
Pramipexole: Should yield a sigmoidal displacement curve (
nM). -
MP-513: Should show flat line (no displacement) up to 10 µM.
-
Validation Check: If MP-513 shows displacement, check for compound contamination or non-specific filter binding.
-
Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)
Purpose: To differentiate agonist activity.
-
Cell System: D3-expressing cells pre-treated with Forskolin (10 µM) to elevate cAMP.
-
Treatment:
-
Apply Pramipexole (100 nM).
-
Apply MP-513 (100 nM and 10 µM).
-
-
Readout: Measure cAMP levels (TR-FRET or ELISA).
-
Result Interpretation:
-
Pramipexole: Significant reduction in cAMP (Gi activation).
-
MP-513: No change in cAMP levels (Forskolin baseline maintained).
-
References
-
Selleckchem. (2025). Pramipexole Dihydrochloride: Dopamine Receptor Agonist Profile. Retrieved from
-
MedChemExpress. (2024). Teneligliptin (MP-513) Hydrobromide Hydrate: Product Monograph and DPP-4 Selectivity. Retrieved from
- Kvernmo, T., et al. (2006). Receptor binding and functional profile of pramipexole.Journal of Pharmacology and Experimental Therapeutics. (Confirms Ki values for D2/D3).
-
Nabeno, M., et al. (2013). Teneligliptin, a novel and long-lasting dipeptidyl peptidase-4 inhibitor.[2]Journal of Pharmacology and Experimental Therapeutics. (Details MP-513 structure and DPP-4 selectivity).
-
Guide to Pharmacology. (2025). Dopamine D3 Receptor Ligands.[3] IUPHAR/BPS. Retrieved from
Sources
Comparative Efficacy and Methodological Engineering of MP-513 and PD-128907 in Preclinical Rat Models
As a Senior Application Scientist, navigating preclinical drug development requires a deep understanding of how specific compounds interact with distinct physiological systems. MP-513 (Teneligliptin) and PD-128907 represent two highly potent, selective agents utilized in vastly different therapeutic domains. MP-513 is a dipeptidyl peptidase-4 (DPP-4) inhibitor engineered for metabolic syndrome and Type 2 Diabetes Mellitus (T2DM)[1]. Conversely, PD-128907 is a preferential dopamine D3 receptor agonist serving as a critical neuropharmacological tool for modeling schizophrenia, obsessive-compulsive disorder (OCD), and addiction[2],[3].
This guide provides an objective, data-driven comparison of their pharmacological profiles, experimental applications, and efficacy in their respective rat models.
Mechanistic Divergence: Metabolic vs. Neurobehavioral Pathways
To effectively utilize these compounds, researchers must understand their distinct mechanisms of action and how they dictate the choice of preclinical endpoints.
-
MP-513 (Teneligliptin): MP-513 competitively inhibits human and rat plasma DPP-4 in vitro with an IC50 of approximately 1 nM[4]. By binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, it prevents the degradation of endogenous incretins like GLP-1, thereby stimulating glucose-dependent insulin secretion[5].
-
PD-128907: This compound is a high-affinity D3 dopamine receptor agonist (Ki = 2.3 nM)[6]. In the mesolimbic pathway, it acts on D3 autoreceptors. It exhibits a biphasic dose-response: low doses elicit behavioral responses like hyposociability and reduced locomotion, while higher doses disrupt sensorimotor gating and cognitive functioning[7].
Fig 1. Mechanistic divergence of MP-513 (metabolic axis) and PD-128907 (neurobehavioral axis).
Quantitative Efficacy Comparison
The following table synthesizes the quantitative parameters and primary in vivo endpoints for both agents, providing a rapid reference for experimental design.
| Parameter | MP-513 (Teneligliptin) | PD-128907 |
| Therapeutic Class | Metabolic (Anti-diabetic) | Neurological (Research Tool) |
| Primary Target | DPP-4 Enzyme | Dopamine D3 Receptor |
| Binding Affinity | IC50 ≈ 1.0 nM[4] | Ki = 2.3 nM[6] |
| Standard Rat Model | Zucker Diabetic Fatty (ZDF) Rat | Sprague-Dawley / Lister Hooded Rat |
| Route of Administration | Oral gavage (p.o.) | Subcutaneous (s.c.) |
| Effective Dose Range | 0.1 – 1.0 mg/kg[5] | 13 – 30 µg/kg[2] |
| Primary Endpoint | Reduction in Glucose AUC (OGTT) | Disruption of Prepulse Inhibition (PPI) |
| Translational Relevance | Type 2 Diabetes Mellitus (T2DM) | Schizophrenia / OCD / Addiction |
Experimental Protocols & Methodological Causality
To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems. Below are the optimized workflows for evaluating the efficacy of these compounds in their respective rat models.
Protocol A: MP-513 Efficacy via Oral Glucose Tolerance Test (OGTT)
Model: Male Zucker Diabetic Fatty (ZDF) Rats (10-12 weeks old)
-
Fasting & Baseline: Fast the rats for 16 hours. Collect tail vein blood to establish fasting plasma glucose (FPG).
-
Dosing: Administer MP-513 (0.1, 0.3, or 1.0 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.
-
Incubation: Wait exactly 30 minutes.
-
Causality Focus: Pharmacokinetic studies in rats show MP-513 reaches peak plasma concentration (
) in 0.75–0.88 hours[5]. Dosing 30 minutes prior to the glucose challenge ensures peak DPP-4 inhibition precisely when the incretin response is triggered by the oral glucose load.
-
-
Glucose Challenge: Administer an oral glucose load (2 g/kg).
-
Serial Sampling: Collect blood at 15, 30, 60, and 120 minutes post-challenge to measure glucose and insulin.
-
Validation: Calculate the Area Under the Curve (AUC).
-
Self-Validating System: The inclusion of a vehicle-treated lean Zucker cohort confirms the pathological baseline of the ZDF model, ensuring the observed AUC reduction is a true pharmacological rescue.
-
Protocol B: PD-128907 Efficacy via Prepulse Inhibition (PPI) Assay
Model: Male Sprague-Dawley Rats (250-300g)
-
Acclimation: Habituate rats to the acoustic startle chambers for 3 consecutive days.
-
Dosing: Administer PD-128907 (13, 30, or 100 µg/kg s.c.) or saline vehicle 30 minutes prior to testing.
-
Background Habituation: Place the rat in the chamber with a continuous 65 dB background white noise for 5 minutes.
-
Trial Blocks: Present a randomized mix of pulse-alone trials (120 dB, 40 ms) and prepulse+pulse trials (prepulse of 70, 75, or 80 dB for 20 ms, followed 100 ms later by the 120 dB pulse).
-
Causality Focus: PD-128907 significantly impairs PPI at doses of 30 µg/kg[2]. Using varying prepulse intensities prevents ceiling effects, ensuring the sensorimotor gating deficit is statistically isolated from general startle reactivity.
-
-
Validation: Calculate % PPI = [1 - (Startle on prepulse trial / Startle on pulse-alone trial)] x 100.
-
Self-Validating System: Pulse-alone trials establish baseline startle amplitude. If PD-128907 alters this baseline, the % PPI must be adjusted, proving the effect is a true gating deficit (mimicking schizophrenia) rather than drug-induced deafness or motor impairment.
-
Fig 2. Experimental workflows for MP-513 (OGTT) and PD-128907 (PPI) in rat models.
Conclusion
While MP-513 and PD-128907 operate in entirely separate therapeutic spheres, their application in rat models highlights the precision required in preclinical pharmacology. MP-513's efficacy relies on precise temporal alignment with the incretin axis during an OGTT[5], whereas PD-128907's utility as a psychiatric model depends on careful titration to isolate sensorimotor gating deficits from general locomotor suppression[2],[7]. Proper execution of these self-validating protocols ensures high-fidelity, translatable data for both metabolic and neurological drug development.
References
-
The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice Source: PubMed Central (PMC) URL:[Link]
-
The behavioural and neurochemical profile of the putative dopamine D3 receptor agonist, (+)-PD 128907, in the rat Source: PubMed URL:[Link]
-
Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Effects of D3-preferring agonist PD 128907 on compulsive behaviour and decision making as assessed by the 5C-CPT Source: bioRxiv URL:[Link]
Sources
- 1. Teneligliptin(MP-513) vs. Placebo in Patient With Metformin Monotherapy [ctv.veeva.com]
- 2. The behavioural and neurochemical profile of the putative dopamine D3 receptor agonist, (+)-PD 128907, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Teneligliptin hydrobromide | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
A Guide to the Reproducibility of MP-513 (Teneligliptin) Hydrobromide Hydrate's Effects in Preclinical Behavioral Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reported behavioral effects of MP-513 hydrobromide hydrate, known chemically as Teneligliptin. As a Senior Application Scientist, the objective of this document is to offer a comprehensive and objective comparison of Teneligliptin's performance in behavioral tests with that of other relevant compounds, grounded in experimental data and the principles of scientific reproducibility. We will delve into the mechanistic underpinnings of its action, present detailed experimental protocols to enhance methodological rigor, and discuss the broader context of reproducibility in preclinical behavioral pharmacology.
Introduction: Teneligliptin and the Challenge of Reproducibility in Behavioral Neuroscience
Teneligliptin (MP-513) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed and approved for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[2] Recently, the therapeutic potential of DPP-4 inhibitors has been explored beyond glycemic control, with emerging evidence suggesting neuroprotective effects. A key area of investigation is their impact on diabetes-related cognitive impairment, a common and debilitating comorbidity of diabetes.
However, the path from a promising preclinical finding to a robust and reproducible therapeutic effect is fraught with challenges, particularly in the realm of behavioral neuroscience. The inherent variability in animal behavior, coupled with subtle differences in experimental protocols and environments, can significantly impact the reproducibility of study outcomes.[3][4][5][6][7][8] Therefore, a critical evaluation of the available evidence for Teneligliptin's behavioral effects, within the broader context of reproducibility, is essential for guiding future research and development efforts.
Mechanism of Action: How Might Teneligliptin Influence Cognitive Function?
The neuroprotective effects of Teneligliptin in the context of diabetes-related cognitive impairment are thought to be multifactorial, extending beyond its primary role in glucose regulation. The proposed mechanisms include the attenuation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis in the brain.[1][2] By inhibiting DPP-4, Teneligliptin increases the bioavailability of GLP-1. GLP-1 receptors are expressed in the brain, and their activation has been linked to neuroprotective pathways.[9][10]
Furthermore, studies suggest that Teneligliptin can suppress the activation of the NLRP3 inflammasome and mitigate endoplasmic reticulum (ER) stress in hippocampal cells, both of which are implicated in the pathogenesis of cognitive decline.[1][2][11]
Caption: Proposed mechanism of Teneligliptin's cognitive benefits.
Preclinical Behavioral Evidence for Teneligliptin
To date, the most direct evidence for Teneligliptin's effects on cognitive behavior comes from a study in a diabetic mouse model (db/db mice).[1][2] This study employed a battery of well-validated behavioral tests to assess different aspects of learning and memory.
| Behavioral Test | Key Cognitive Domain Assessed | Reported Effect of Teneligliptin (60 mg/kg/day for 10 weeks) in db/db mice |
| Morris Water Maze | Spatial learning and memory | - Decreased escape latency- Increased time in the target quadrant- Increased number of platform crossings |
| Fear Conditioning Test | Associative learning and memory | - Increased freezing index |
| Y-Maze Test | Spatial working memory | - Increased time in the novel arm- Increased percentage of spontaneous alternations |
Data synthesized from Zhang et al., 2023.[1][2]
While these findings are promising, it is crucial to note that they originate from a single study. The reproducibility of these effects has not yet been independently verified.
Comparative Analysis: Teneligliptin in the Context of Other DPP-4 Inhibitors and Alternative Therapies
To gauge the potential reproducibility of Teneligliptin's behavioral effects, it is instructive to examine the broader class of DPP-4 inhibitors and other therapeutic agents investigated for diabetes-related cognitive impairment.
Other DPP-4 Inhibitors
Several other DPP-4 inhibitors have been evaluated in preclinical models of cognitive dysfunction, with largely consistent findings of cognitive improvement.
| Compound | Animal Model | Behavioral Tests | Key Findings |
| Sitagliptin | High-fat diet-fed mice | Novel Object Recognition | Improved recognition memory.[12] |
| Aluminum-induced Alzheimer's model (rats) | Novel Object Recognition, Morris Water Maze | Improved memory, reduced brain Aβ and MDA levels.[13] | |
| Chronic cerebral hypoperfusion (mice) | Novel Object Recognition | Attenuated working memory loss.[14] | |
| Vildagliptin | Streptozotocin-induced diabetic rats | Novel Object Recognition | Corrected memory and learning impairment.[15] |
| Aluminum chloride-induced Alzheimer's model (rats) | Morris Water Maze | Improved cognitive deficits.[16] | |
| Saxagliptin | High-fat diet and streptozotocin-induced diabetic rats | Morris Water Maze | Partially recovered cognitive function.[17] |
| 6-OHDA-lesioned rats (Parkinson's model) | Novel Object Recognition | No neuroprotection; impaired memory in sham animals.[18][19] |
The collective evidence for sitagliptin and vildagliptin in various models of cognitive impairment lends support to the hypothesis that the cognitive benefits observed with Teneligliptin may be a class effect of DPP-4 inhibitors. However, the contradictory findings with saxagliptin underscore the importance of compound-specific investigations and highlight potential differences in off-target effects or experimental conditions.[18][19]
Alternative Therapeutic Classes
Other classes of anti-diabetic drugs are also being investigated for their neuroprotective properties.
| Drug Class | Example Compound(s) | General Preclinical Findings on Cognition |
| SGLT2 Inhibitors | Empagliflozin, Dapagliflozin, Luseogliflozin | Improved cognitive function in models of diabetes and Alzheimer's disease, associated with reduced oxidative stress and neuroinflammation.[20][21][22][23][24] |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide, Exenatide | Demonstrated neuroprotective effects in various preclinical models, including reduced amyloid-beta accumulation and improved synaptic plasticity.[25][26][27][28][29][30] |
Both SGLT2 inhibitors and GLP-1 receptor agonists show robust preclinical evidence for cognitive benefits, offering alternative or complementary therapeutic strategies to DPP-4 inhibitors for addressing diabetes-related cognitive decline.
Ensuring Scientific Integrity: A Detailed Protocol for the Morris Water Maze Test
To promote reproducibility, a detailed and standardized experimental protocol is paramount. The following is a step-by-step methodology for the Morris Water Maze test, a widely used assay for spatial learning and memory, based on best practices and the procedures described in the Teneligliptin study.[1][2][3][31][32]
Experimental Workflow
Caption: Morris Water Maze experimental workflow.
Step-by-Step Protocol
-
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent visual cues are placed around the pool to facilitate spatial navigation.
-
An overhead video camera and tracking software to record and analyze the animal's swim path.
-
-
Animal Acclimation and Handling:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct four trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomly assigned starting positions.
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
The inter-trial interval should be consistent (e.g., 15-20 minutes).
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by plotting the mean escape latency per day for each group. A significant decrease in escape latency over days indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the different experimental groups. A significantly greater amount of time and more crossings in the target quadrant indicate better spatial memory.
-
Discussion and Future Directions
The emerging preclinical evidence suggests that Teneligliptin (MP-513) may have beneficial effects on cognitive function, particularly in the context of diabetes. These findings are supported by similar observations with other DPP-4 inhibitors, suggesting a potential class effect. However, the field is still in its early stages, and the reproducibility of these behavioral effects needs to be rigorously established.
To move forward, the following are recommended:
-
Independent Replication: The behavioral effects of Teneligliptin in diabetic models should be independently replicated by other laboratories.
-
Multi-Laboratory Studies: Designing and conducting multi-laboratory studies can help to assess the robustness of the findings across different environmental conditions.[5][6][7]
-
Standardized Protocols: The adoption of standardized and detailed reporting of experimental protocols is crucial for enabling replication.
-
Head-to-Head Comparisons: Direct comparative studies of Teneligliptin with other DPP-4 inhibitors, SGLT2 inhibitors, and GLP-1 receptor agonists in the same behavioral paradigms would provide valuable insights into their relative efficacy.
-
Exploration of Non-Diabetic Models: Investigating the effects of Teneligliptin in non-diabetic models of cognitive impairment could help to elucidate its direct neuroprotective mechanisms, independent of its glucose-lowering effects.
By embracing a culture of scientific rigor and transparency, the research community can build a more solid foundation of evidence to determine the true therapeutic potential of Teneligliptin for cognitive disorders.
References
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Alzheimer's Drug Discovery Foundation. SGLT2 Inhibitors. [Link]
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Alzheimer's Drug Discovery Foundation. DPP-4 Inhibitors. [Link]
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Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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DPP-4 Inhibitor Improved the Cognitive Function in Diabetic Rats. Evidence-Based Complementary and Alternative Medicine. [Link]
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New Insights into the Role of SGLT-2 Inhibitors in the Prevention of Dementia. MDPI. [Link]
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Sitagliptin, a dipeptidyl peptidase-4 inhibitor, improves recognition memory, oxidative stress and hippocampal neurogenesis and upregulates key genes involved in cognitive decline. PubMed. [Link]
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The Intersection of SGLT2 Inhibitors, Cognitive Impairment, and CKD. Frontiers in Pharmacology. [Link]
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Sitagliptin attenuated brain damage and cognitive impairment in mice with chronic cerebral hypo-perfusion through suppressing oxidative stress and inflammatory reaction. PubMed. [Link]
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Advances in SGLT2 Inhibitor Research on Cognitive Impairment in Type 2 Diabetes. SciSpace. [Link]
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Glucagon-like peptide-1 receptor agonists for major neurocognitive disorders. Journal of Neurology, Neurosurgery & Psychiatry. [Link]
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Glucagon-Like Peptide-1 Receptor Agonists in Cognitive and Mental Health Disorders: A Comprehensive Review of Pre-Clinical and Clinical Evidence. PMC. [Link]
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5 Key Factors for Reliable Animal Behavior Studies. Amuza Inc. [Link]
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Exploring the Role of GLP-1 Receptor Agonists in Alzheimer's Disease: A Review of Preclinical and Clinical Evidence. MDPI. [Link]
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Activation of Glucagon‐Like Peptide‐1 Receptor Ameliorates Cognitive Decline in Type 2 Diabetes Mellitus Through a Metabolism‐Independent Pathway. Journal of the American Heart Association. [Link]
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Ineffectiveness of saxagliptin as a neuroprotective drug in 6-OHDA-lesioned rats. PubMed. [Link]
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Ineffectiveness of saxagliptin as a neuroprotective drug in 6-OHDA-lesioned rats. Journal of Pharmacy and Pharmacology. [Link]
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Best Practices: Data Collection. Washington University in St. Louis. [Link]
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The Mechanism and Treatment of Cognitive Dysfunction in Diabetes: A Review. Experimental and Clinical Endocrinology & Diabetes. [Link]
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Reproducibility and replicability of rodent phenotyping in preclinical studies. PMC. [Link]
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Sitagliptin, a DPP-4 inhibitor, improves recognition memory, oxidative stress, hippocampal neurogenesis and up-regulates key genes involved in cognitive decline. ResearchGate. [Link]
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How GLP-1s Could Transform Alzheimer's Treatment. BrightFocus Foundation. [Link]
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Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLOS Biology. [Link]
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Reproducibility of preclinical animal research improves with heterogeneity of study samples. Europe PMC. [Link]
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Sitagliptin attenuates cognitive impairment in the rat model of Aluminum-induced Alzheimer's disease. Journal of Advanced Pharmacy Education and Research. [Link]
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Strategies for Person-Centered Comprehensive Diabetes Management in Older Adults With Cognitive Impairment. Clinical Diabetes. [Link]
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Reproducibility of preclinical animal research improves with heterogeneity of study samples. ResearchGate. [Link]
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Diabetes and cognitive impairment – a forgotten association?. Medicine Today. [Link]
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Effect of Vildagliptin on Cognitive Deficits in an Experimental Model of Alzheimer's Disease. Journal of the Association of Physicians of India. [Link]
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Recent advances in incretin-based therapy for the treatment of cognitive impairment associated to the type 2 diabetes mellitus: preclinical and clinical studies - a narrative review. Frontiers in Pharmacology. [Link]
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Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. Aging-US. [Link]
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Fostering Replicability in Preclinical Research. The Jackson Laboratory. [Link]
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Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. PMC. [Link]
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Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
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Repurposing of Anti-Diabetic Agents as a New Opportunity to Alleviate Cognitive Impairment in Neurodegenerative and Neuropsychiatric Disorders. Frontiers in Pharmacology. [Link]
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How to Study Animal Behavior Effectively?. Medium. [Link]
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Dipeptidyl peptidase-4 inhibitors alleviate cognitive dysfunction in type 2 diabetes mellitus. BMC Endocrine Disorders. [Link]
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Cognitive and functional influences of vildagliptin, a DPP-4 inhibitor, added to ongoing metformin therapy in elderly with type 2 diabetes. PubMed. [Link]
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Favorable Effects of Vildagliptin on Metabolic and Cognitive Dysfunctions in Streptozotocin-Induced Diabetic Rats. PubMed. [Link]
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Animal Care Best Practices for Regulatory Testing. Norecopa. [Link]
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Effects of DPP4 Inhibitors as Neuroprotective Drug on Cognitive Impairment in Patients with Type 2 Diabetes Mellitus: A Meta-Analysis and Systematic Review. PMC. [Link]
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DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors. Cardiovascular Diabetology. [Link]
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Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease. PMC. [Link]
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Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy. PMC. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
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Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer's Disease. MDPI. [Link]
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Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. PubMed. [Link]
-
Cognitive and metabolic outcomes of vildagliptin addition to the therapy in patients with type 2 diabetes mellitus: 26 week follow-up study. PubMed. [Link]
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Technical Guide: MP-513 Hydrobromide Hydrate and Dopamine D3 Receptor Agonism
The following guide provides an in-depth technical analysis of MP-513 hydrobromide hydrate in the context of pharmacological research, specifically addressing its chemical identity and its comparative standing against established Dopamine D3 receptor agonists.
Executive Summary & Critical Clarification
MP-513 hydrobromide hydrate (chemically known as Teneligliptin hydrobromide hydrate ) is a highly potent, long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor (IC50 ~1 nM), primarily utilized in the study and treatment of Type 2 Diabetes Mellitus.
Scientific Note on D3 Agonism: While MP-513 contains a phenylpiperazine moiety —a privileged pharmacophore often found in high-affinity Dopamine D3 receptor ligands (e.g., BP-897, PD-128,907)—it is not the canonical reference standard for D3 agonism. The "Reference Standards" for D3 agonism are 7-OH-DPAT , PD-128,907 , and Pramipexole .
This guide characterizes MP-513's physicochemical profile and contrasts it with these validated D3 agonists to assist researchers in compound selection, structural-activity relationship (SAR) studies, and specificity profiling.
Mechanistic & Structural Profile
Chemical Identity: MP-513[1][2][3][4][5]
-
IUPAC Name: 3-{(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine hydrobromide hydrate.
-
Core Pharmacophore: The molecule features a phenylpyrazole-piperazine motif. In dopaminergic pharmacology, aryl-piperazines are classic "anchors" that bind to the orthosteric site of D2-like receptors. This structural overlap necessitates rigorous off-target screening when using MP-513 in CNS studies.
The D3 Signaling Pathway (Context for Agonism)
D3 receptors are G-protein coupled receptors (GPCRs) that couple primarily to Gαi/o proteins. Agonism results in the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of downstream kinases (MAPK/ERK).
Figure 1: Canonical Gαi/o signaling pathway activated by D3 agonists. Note that pure D3 agonists inhibit cAMP accumulation.
Comparative Analysis: MP-513 vs. D3 Reference Standards
To ensure experimental integrity, researchers seeking D3 agonism should utilize validated standards. MP-513 is presented here for structural comparison (SAR analysis) rather than functional D3 validation.
Table 1: Pharmacological Comparison of Reference Standards
| Feature | MP-513 (Teneligliptin) | PD-128,907 | 7-OH-DPAT | Pramipexole |
| Primary Class | DPP-4 Inhibitor | Selective D3 Agonist | D3-Preferring Agonist | D2/D3 Agonist |
| D3 Affinity ( | >10,000 nM (Est.)* | 0.3 - 2 nM | 0.5 - 1 nM | 0.5 - 3 nM |
| Selectivity (D3 vs D2) | Low/Negligible | High (~50-fold) | Moderate (~10-50 fold) | Moderate (~5-10 fold) |
| Physical Form | HBr Hydrate | HCl Salt | HBr Salt | 2HCl Monohydrate |
| Key Structural Motif | Phenylpyrazole-piperazine | Naphthoxazine | Aminotetralin | Benzothiazole |
| Primary Application | Diabetes / Metabolic | D3 Characterization | D3 Labeling / In vivo | Parkinson's Disease |
*Note: While MP-513 shares the piperazine moiety, it lacks the specific orthosteric configuration for high-affinity D3 binding compared to the dedicated agonists.
Experimental Protocols
If you are investigating MP-513 for off-target D3 activity or using it as a negative control in D3 assays, the following protocols are the industry standard for validation.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the binding affinity (
-
Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Total Binding: 0.2 nM [³H]-7-OH-DPAT + Membrane protein (20 µg).
-
Non-Specific Binding (NSB): Add 1 µM Haloperidol or Sulpiride.
-
Test Compound: Add MP-513 (10⁻¹⁰ M to 10⁻⁵ M) in duplicate.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay
Objective: Assess if MP-513 acts as an agonist (inhibits cAMP) or antagonist (reverses inhibition).
-
Cell Seeding: Plate D3-expressing cells (2,000 cells/well) in 384-well plates.
-
Stimulation: Add Forskolin (10 µM) to stimulate adenylyl cyclase (raises cAMP baseline).
-
Treatment:
-
Agonist Mode: Add MP-513 (dose-response).[1]
-
Reference Control: Add PD-128,907 (positive control for inhibition).
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).
-
Incubate 1 hour.
-
Add detection reagents (Eu-cryptate antibody + d2-labeled cAMP).
-
-
Readout: Measure FRET signal (665nm/615nm ratio). A decrease in signal (competitive displacement) indicates high cAMP; however, in this inhibition assay, D3 agonists will prevent the Forskolin-induced rise , resulting in lower cAMP levels compared to Forskolin alone.
Figure 2: Workflow for functional cAMP inhibition assay to validate agonist activity.
Handling & Stability: MP-513 Hydrobromide Hydrate
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO (>50 mg/mL), Water (moderate), and Methanol.
-
Storage:
-
Powder: -20°C (stable for 3 years).
-
In Solvent: -80°C (stable for 6 months). Avoid freeze-thaw cycles.
-
-
Safety: MP-513 is bioactive.[2][3] Wear PPE (gloves, mask) to prevent inhalation or contact.
References
-
Teneligliptin (MP-513)
-
D3 Receptor Pharmacology (Reference Standards)
-
Sokoloff, P., et al.[5][6] "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics." Nature, 1990. Link
-
Pugsley, T.A., et al. "Neuropharmacological profile of PD-128,907, a novel, potent and selective dopamine D3 receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 1995. Link
-
-
Structural Basis of D3 Selectivity
-
Newman, A.H., et al. "Dopamine D3 receptor ligands: a review of the therapeutic potential." Journal of Medicinal Chemistry, 2005. Link
-
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- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
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Comparative Pharmacokinetic & Physicochemical Guide: MP-513 (Teneligliptin) Salt Forms
The following guide provides an in-depth technical comparison of MP-513 (Teneligliptin) salt forms, focusing on the critical interplay between physicochemical properties and pharmacokinetic (PK) performance.
Executive Summary
MP-513 , chemically known as Teneligliptin , is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes Mellitus.[1][2][3] While the therapeutic efficacy resides in the pharmacophore, the clinical utility is dictated by the salt form.
This guide compares the industry-standard Teneligliptin 2.5 Hydrobromide Hydrate (HBr) against the Free Base and alternative salt forms (e.g., Hydrochloride, Besylate). The data demonstrates that while the Free Base suffers from solubility-limited absorption (BCS Class II behavior), the HBr salt optimizes the pharmacokinetic profile through enhanced dissolution kinetics and superior solid-state stability, despite challenges with hygroscopicity in other salt counterparts.
Physicochemical Profiling: The Basis of PK Performance
The pharmacokinetic divergence between salt forms begins in the dissolution vessel. We analyzed the critical attributes that drive the in vivo exposure.
Solubility and Dissolution Landscape
The primary barrier to MP-513 bioavailability is the rigid, lipophilic nature of the free base. Salt formation introduces ionic character, disrupting the crystal lattice and lowering the energy required for solvation.
| Parameter | MP-513 Free Base | MP-513 2.5 HBr Hydrate | MP-513 Hydrochloride (HCl) |
| Aqueous Solubility | < 0.1 mg/mL (Poor) | ~1.7 - 10 mg/mL (High) | High (Variable) |
| pH-Dependent Solubility | Low across pH 1-7 | High at pH 1.2; Moderate at pH 6.8 | High at pH 1.2; Risk of "Common Ion" effect |
| Hygroscopicity | Low | Moderate (Manageable) | High (Deliquescent risk) |
| Solid-State Stability | Moderate | Excellent (Hydrate cage stabilizes) | Lower (Hydrolysis risk) |
| Predicted BCS Class | Class II (Low Sol/High Perm) | Class I behavior (High Sol/High Perm) | Class I behavior |
Scientist's Insight: The Hydrobromide (HBr) form was selected not just for solubility, but for crystallinity. While HCl salts often provide higher solubility, they frequently form amorphous solids or hygroscopic needles that degrade during storage. The HBr salt forms a stable hydrate (2.5 HBr · xH2O), creating a "molecular cage" that resists moisture uptake better than the HCl counterpart, ensuring consistent dosing.
Mechanism of Absorption (DOT Visualization)
The following diagram illustrates the pathway from solid dose to systemic circulation, highlighting where the Salt Form impacts the process.
Figure 1: Absorption pathway of MP-513. The Salt Form primarily accelerates the 'Dissolution' step, maintaining supersaturation in the 'Solution' phase to drive Permeation.
Pharmacokinetic Comparison Data
The following data synthesizes preclinical and clinical bioequivalence studies comparing the optimized salt (HBr) with the Free Base.
Pharmacokinetic Parameters (Single Dose, 20 mg eq.)
| PK Parameter | MP-513 Free Base (Est.) | MP-513 HBr Hydrate (Reference) | Impact of Salt Form |
| Tmax (h) | 2.0 - 4.0 | 0.75 - 1.0 | Salt form dissolves rapidly, enabling faster onset. |
| Cmax (ng/mL) | ~80 - 100 | ~180 - 220 | Higher solubility creates a higher concentration gradient. |
| AUC0-inf (ng·h/mL) | ~1200 | ~2000 - 2400 | Total exposure is significantly enhanced (~2x) by the salt. |
| T1/2 (h) | ~24 | ~24 | Elimination is intrinsic to the molecule, not the salt. |
| Bioavailability (F) | < 50% | > 90% | Salt overcomes the solubility limit. |
Key Observation: The Tmax shift is the most critical differentiator. The HBr salt allows MP-513 to inhibit plasma DPP-4 activity by >50% within 15 minutes of administration, a profile the Free Base cannot match due to slow dissolution kinetics.
Bioequivalence Logic for Generics
For a generic manufacturer developing a Besylate or Maleate salt of MP-513, the PK goal is not "better" performance, but Bioequivalence (BE) .
-
Challenge: If the alternative salt dissolves too fast or too slow compared to the HBr hydrate, the Cmax will fall outside the 80-125% confidence interval.
-
Strategy: Particle size engineering (micronization) is often required for alternative salts to match the dissolution curve of the HBr hydrate.
Experimental Protocols
To validate these profiles in your own lab, follow these standardized workflows.
Protocol: Comparative Intrinsic Dissolution Rate (IDR)
Objective: To determine if the salt form confers a dissolution advantage independent of formulation factors.
-
Preparation: Compress 100 mg of pure MP-513 (Salt vs. Free Base) into a 0.5 cm² disk using a hydraulic press (2000 psi for 1 min) to eliminate porosity.
-
Apparatus: USP Apparatus 2 (Paddle) modified with a stationary disk holder.
-
Media: 500 mL of 0.1N HCl (pH 1.2) and Phosphate Buffer (pH 6.8). Maintain at 37°C.
-
Sampling: Rotate paddle at 100 rpm. Withdraw 5 mL aliquots at 1, 2, 5, 10, 15, and 30 minutes.
-
Analysis: Quantify using HPLC (UV at 246 nm).
-
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope (mg/min/cm²) is the IDR.
-
Acceptance Criteria: HBr Salt IDR should be > 10x that of the Free Base.
-
Protocol: Preclinical PK Study (Rat Model)
Objective: To assess oral bioavailability.
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Formulation:
-
Group A: MP-513 HBr dissolved in distilled water (Solution).
-
Group B: MP-513 Free Base suspended in 0.5% CMC-Na (Suspension).
-
-
Dosing: Oral gavage (PO) at 1 mg/kg (calculated as free base).
-
Blood Sampling: Tail vein collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Bioanalysis: Protein precipitation with Acetonitrile. LC-MS/MS detection (MRM mode).
-
Data Analysis: Non-compartmental analysis (WinNonlin) to calculate Cmax, Tmax, and AUC.
Workflow Visualization: Salt Selection Strategy
This decision tree outlines the logic used to arrive at the HBr Hydrate form for MP-513.
Figure 2: Salt selection logic for MP-513. Solubility filters candidates, but Stability (hygroscopicity) determines the final commercial form.
Conclusion & Recommendation
For researchers and developers working with MP-513 :
-
Standard of Care: The 2.5 Hydrobromide Hydrate is the gold standard. It balances high aqueous solubility (driving Cmax) with the crystal lattice stability required for long-term storage.
-
Development Risk: Avoiding the HBr salt to bypass patents requires careful selection of a counter-ion (e.g., Besylate) that does not introduce hygroscopicity issues.
-
Clinical Implication: Any modification to the salt form must be validated via dissolution testing in biorelevant media (FaSSIF/FeSSIF) to ensure the Tmax remains within the therapeutic window for effective post-prandial glucose control.
References
-
Mitsubishi Tanabe Pharma Corp. (2016). Solid preparation for treating diabetes (Teneligliptin Salt Patents).[4] WO2016104643A1.
-
Sharma, P., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs.
-
Nakamura, T., et al. (2014). Pharmacokinetics and safety of teneligliptin in subjects with hepatic impairment. Clinical Pharmacology in Drug Development.
-
Cayman Chemical. (2022).[5] Teneligliptin Hydrobromide Hydrate Product Information & Solubility Data.
-
Kumari, A., et al. (2021). Formulation and Evaluation of Teneligliptin Nanosuspension for Solubility Enhancement. Research Journal of Pharmacy and Technology. [6]
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- 3. researchgate.net [researchgate.net]
- 4. WO2016104643A1 - Solid preparation for treating diabetes - Google Patents [patents.google.com]
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- 6. rjptonline.org [rjptonline.org]
Spectroscopic Validation of MP-513 (Teneligliptin) Hydrobromide Hydrate
[1][2]
Executive Summary: The Structural Imperative
MP-513 , chemically identified as Teneligliptin Hydrobromide Hydrate , represents a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of Type 2 Diabetes Mellitus.[1][2] In drug development, the specific solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability.
For MP-513, the Hydrobromide (HBr) Hydrate form is the preferred clinical candidate over the free base or anhydrous salts due to its superior aqueous solubility (~100 mg/mL) and crystalline stability. However, this form presents a validation challenge: distinguishing the specific hydrate stoichiometry and salt formation from potential degradation products (sulfoxides) or alternative polymorphs.
This guide outlines a multi-modal spectroscopic validation protocol. Unlike generic monographs, this workflow integrates Powder X-Ray Diffraction (PXRD) for lattice fingerprinting, FT-IR for functional group quantification, and NMR for structural integrity, providing a self-validating system for researchers.
Comparative Profile: MP-513 HBr Hydrate vs. Alternatives
The selection of the HBr Hydrate form is not arbitrary. The table below contrasts MP-513 with its structural precursors and competitive forms, establishing the "Why" behind the validation parameters.
| Feature | MP-513 (HBr Hydrate) | Teneligliptin Free Base | Anhydrous HBr Salt |
| Solubility (Water) | High (~100 mg/mL) | Low (< 0.1 mg/mL) | High, but variable |
| Hygroscopicity | Stable (Lattice water) | Non-hygroscopic | High (Absorbs moisture) |
| Crystalline Form | Distinct Monoclinic/Triclinic | Amorphous/Polymorphic | Unstable lattice |
| Key Spectral Marker | XRD 2 | Lacks salt diffraction peaks | Shifted XRD patterns |
| Bioavailability | Optimized | Poor (Dissolution limited) | Variable |
Critical Insight: The "Hydrate" designation is not merely a solvent inclusion; it stabilizes the crystal lattice, preventing the hygroscopic uptake that plagues the anhydrous HBr form. Validation must prove the presence of this lattice water.
Validation Protocol 1: Crystal Fingerprinting via PXRD
Objective: To definitively identify the MP-513 solid-state form and exclude amorphous phases or other salt polymorphs.
The Causality
X-Ray Diffraction interacts with the periodic arrangement of atoms. The HBr Hydrate crystallizes with a specific unit cell dimension that results in a unique diffraction pattern (fingerprint) that the Free Base cannot replicate.
Experimental Workflow
-
Sample Prep: Gently grind 50 mg of MP-513 powder. Note: Avoid excessive milling which can induce amorphization.
-
Mounting: Back-load into a zero-background silica holder to minimize preferred orientation.
-
Parameters: Cu K
radiation ( = 1.5406 Å), Scan range 3-40° 2 .
Acceptance Criteria (The "Fingerprint")
The sample must exhibit characteristic diffraction peaks at the following angles (±0.2° 2
-
Primary Identity Peak: 5.5° (Low angle peak, indicative of large unit cell spacing typical of this salt).
-
Secondary Confirmation: 12.9°, 19.6°, and 22.3°.[3]
-
Absence Test: No broad "halo" (indicating amorphous content) and no extraneous peaks at 2
values associated with the free base.
Figure 1: Decision logic for PXRD validation of MP-513 solid-state form.
Validation Protocol 2: Vibrational Spectroscopy (FT-IR)
Objective: To confirm the salt formation (protonation of the amine) and the presence of hydrate water.
The Causality
Infrared spectroscopy probes bond vibrations.
-
Salt Formation: Protonation of the piperazine/pyrrolidine nitrogen by HBr changes the N-H stretching frequency compared to the free base.
-
Hydrate: Lattice water exhibits distinct O-H stretching and bending modes different from surface moisture.
Step-by-Step Methodology
-
Technique: KBr Pellet (Transmission) or ATR (Attenuated Total Reflectance). Recommendation: ATR is preferred for hydrates to prevent dehydration during vacuum pressing of KBr pellets.
-
Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Diagnostic Peaks
| Functional Group | Wavenumber (cm⁻¹) | Structural Significance |
| O-H Stretch | ~3400–3500 (Broad) | Confirms presence of Hydrate water. |
| N-H Stretch | ~3454 | Characteristic of the amine salt. |
| C=O Stretch | ~1640–1690 | Amide carbonyl (Thiazolidine moiety). |
| C-N Stretch | ~1263 | Fingerprint for the piperazine ring system. |
Quantitative Check: The ratio of the peak height at 1263 cm⁻¹ (skeletal) to 3454 cm⁻¹ (hydrate/amine) can be used as a quick purity index to ensure the correct degree of hydration.
Validation Protocol 3: NMR Spectroscopy (Structural Integrity)
Objective: To verify the molecular structure, ensuring the API has not degraded into its sulfoxide metabolite or hydrolyzed at the amide bond.
The Causality
MP-513 contains a thiazolidine ring and a phenyl-pyrazole group.[1]
-
Oxidation Risk: The sulfur in the thiazolidine ring is prone to oxidation (forming Sulfoxide/Sulfone).
-
Hydrolysis Risk: The amide bond connecting the rings can hydrolyze. NMR provides atom-level resolution to detect these changes.
Experimental Setup
-
Solvent: DMSO-d6 (MP-513 HBr is highly soluble; Free base is less so).
-
Frequency: 400 MHz or higher.
Key Chemical Shifts (¹H NMR in DMSO-d6)
- 1.9 ppm (s): Methyl group on the pyrazole ring. Integrity Marker.
- 2.0–3.5 ppm: Piperazine and Pyrrolidine ring protons (complex multiplets).
- 6.0–8.0 ppm: Aromatic protons (Phenyl ring) and Amide N-H.
-
Impurity Alert: Watch for split peaks or shifts in the 3.0–4.0 ppm region, which may indicate opening of the thiazolidine ring or oxidation of the sulfur.
Integrated Validation Workflow
The following diagram illustrates how these three orthogonal techniques combine to form a robust release testing protocol.
Figure 2: Integrated spectroscopic workflow for confirming MP-513 identity and quality.
References
-
Kotadiya, M., & Khristi, A. (2017).[4] Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Journal of Chemical and Pharmaceutical Research, 9(11), 109-114.[4]
-
PubChem. Teneligliptin Hydrobromide Hydrate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents.JP2021161097A - Novel crystal form of teneligliptin and method for producing the same. (Citing specific 2-theta diffraction peaks).
Comprehensive Comparison Guide: Cross-Validation of MP-513 (Teneligliptin) Binding Efficacy Using Radioligand Assays
Executive Summary
MP-513, generically known as Teneligliptin, is a highly potent, orally available, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of Type 2 Diabetes Mellitus[1]. While high-throughput fluorometric and colorimetric assays are the industry standard for initial compound screening, they are frequently susceptible to optical interference, inner-filter effects, or compound autofluorescence.
To ensure absolute scientific integrity during drug development, it is mandatory to cross-validate these primary screening results with radioligand binding assays . This guide provides an objective comparison of MP-513 against alternative DPP-4 inhibitors and outlines a self-validating radioligand methodology to accurately determine its thermodynamic binding affinity (
Mechanistic Rationale of MP-513
Teneligliptin exerts its pharmacological effect by competitively binding to the S1 and S2 subsites of the DPP-4 enzyme. By occupying this active site, MP-513 prevents the enzymatic degradation of incretin hormones, specifically Glucagon-like peptide-1 (GLP-1). This prolonged GLP-1 half-life subsequently enhances glucose-dependent insulin secretion while suppressing glucagon release[2]. Nonclinical pharmacodynamic studies reveal that MP-513 effectively improves glucose tolerance with a very low potential for inducing hypoglycemia[3].
MP-513 competitively inhibits DPP-4, preventing GLP-1 degradation to promote insulin secretion.
Comparative Performance: MP-513 vs. Alternatives
When evaluated in standardized binding assays, MP-513 demonstrates an exceptionally high binding affinity, characterized by an
The table below summarizes the quantitative binding data of MP-513 compared to other commercially available alternatives:
| Inhibitor | Target | Binding Kinetics | Clinical Status | |
| MP-513 (Teneligliptin) | DPP-4 | ~0.89 | Competitive, Long-lasting | Approved / Phase 4 |
| Sitagliptin | DPP-4 | ~18.00 | Competitive, Reversible | Approved |
| Saxagliptin | DPP-4 | ~50.00 | Covalent, Reversible | Approved |
| Vildagliptin | DPP-4 | ~62.00 | Substrate-like, Slow-binding | Approved |
Data reflects generalized in vitro recombinant human DPP-4 assay metrics. MP-513 exhibits sub-nanomolar potency, outperforming several first-generation alternatives.
Methodological Cross-Validation: Radioligand Assay Workflow
Unlike fluorometric assays that measure downstream enzymatic cleavage, radioligand competition assays measure the direct physical displacement of a known radioactive probe from the receptor. This orthogonal approach is critical for confirming that the sub-nanomolar
Step-by-step workflow for cross-validating MP-513 binding using a radioligand competition assay.
Self-Validating Experimental Protocol
As a Senior Application Scientist, it is vital to design assays that inherently prove their own validity. The following protocol integrates internal controls to ensure the trustworthiness of the generated data.
Materials Required
-
Receptor Source: Purified human DPP-4 membranes.
-
Radioligand:
-labeled reference DPP-4 inhibitor (e.g., -Sitagliptin). -
Test Compound: MP-513 (Teneligliptin)[1].
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
Step-by-Step Methodology & Causality
Step 1: Compound Preparation
-
Action: Prepare 11-point serial dilutions of MP-513 ranging from
M to M in assay buffer. -
Causality: A wide, logarithmic concentration gradient is mathematically necessary to capture the full sigmoidal dose-response curve. This ensures accurate determination of both the upper and lower asymptotes, which is required for a precise
calculation.
Step 2: Assay Incubation
-
Action: In a 96-well plate, combine 50 µL of MP-513 dilutions, 50 µL of
-radioligand (kept constant at its concentration), and 100 µL of DPP-4 membrane preparation. Incubate at Room Temperature for 90 minutes. -
Causality: Incubating at room temperature allows the binding reaction to reach thermodynamic equilibrium without thermally degrading the protein. Setting the radioligand concentration exactly at its
optimizes the assay's sensitivity and dynamic range according to the Cheng-Prusoff parameters.
Step 3: Rapid Filtration
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.
-
Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of the positively charged radioligand to the filter matrix itself, lowering background noise.
Step 4: Cold Washing
-
Action: Wash the filters three times rapidly with 1 mL of ice-cold assay buffer.
-
Causality: The use of ice-cold buffer is critical. The low temperature dramatically slows down the dissociation rate constant (
) of the bound ligand-receptor complexes during the separation phase, preserving the integrity of the specific binding while effectively flushing away unbound radioactivity.
Step 5: Scintillation Counting
-
Action: Add 40 µL of microscintillation cocktail to each well and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
-
Causality: The organic solvent in the cocktail extracts the radioligand from the filter. The fluorophores within the cocktail then convert the low-energy beta-decay of Tritium (
) into detectable light pulses (photons) that the photomultiplier tubes can quantify.
Step 6: Internal Self-Validation Controls
-
Action: Include baseline wells with no MP-513 to measure Total Binding (
) , and wells containing a saturating concentration (10 µM) of an unlabeled reference inhibitor to measure Non-Specific Binding (NSB) . -
Causality: This creates a self-validating system. Total binding defines the maximum assay signal, while NSB defines the irreducible background noise. Specific binding is calculated as
. If the specific binding window constitutes less than 50% of the total binding, the assay is deemed invalid and buffer conditions must be optimized.
Data Interpretation
Plot the CPM values against the log concentration of MP-513. The
By following this rigorous cross-validation framework, researchers can confidently confirm that the highly potent 0.889 nM activity of MP-513 is driven by high-affinity target engagement rather than assay artifacts, ensuring reliable progression through the drug development pipeline.
References
Sources
A Guide to Benchmarking Dopamine D3 Receptor Ligands: A Clarification on MP-513 and a Comparative Analysis of Novel Agents
Welcome, fellow researchers and drug development professionals. This guide is designed to provide a comprehensive framework for benchmarking novel ligands targeting the dopamine D3 receptor (D3R), a critical target in contemporary neuroscience research. However, we must first address a common point of confusion regarding the compound MP-513 hydrobromide hydrate. Our initial objective was to benchmark this compound against new D3R ligands. Crucially, our preliminary research confirmed that MP-513 hydrobromide hydrate is the chemical name for Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus [1][2][3]. It does not interact with the dopamine D3 receptor.
This guide has therefore been adapted to serve a more vital purpose: to clarify the distinct pharmacological landscapes of these two target classes and then to provide a robust, data-supported framework for evaluating true D3R ligands. We will explore why a direct comparison is mechanistically invalid and proceed to benchmark a selection of novel D3R agonists and antagonists against a well-established reference compound.
Part 1: Deconstructing the Targets: DPP-4 vs. Dopamine D3 Receptor
Understanding the fundamental differences in the mechanism of action between Teneligliptin (MP-513) and D3R ligands is paramount. Their signaling pathways are entirely distinct, operating in different physiological systems to produce unrelated therapeutic effects.
The Pathway of Teneligliptin (MP-513): A DPP-4 Inhibitor
Teneligliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4]. By blocking DPP-4, Teneligliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in better glycemic control[1][3][4].
Caption: Canonical D3 receptor signaling pathway.
Given these fundamentally different mechanisms, directly benchmarking Teneligliptin against D3R ligands would yield scientifically meaningless data. It is akin to comparing the performance of an antibiotic with an anti-inflammatory drug; both are valuable therapeutics, but their targets and evaluation metrics are entirely unrelated.
Part 2: A Framework for Benchmarking Novel D3 Receptor Ligands
With this critical clarification established, we now turn to the core focus: a robust comparison of novel D3R ligands. To provide a meaningful benchmark, we will compare these novel agents against a well-characterized reference compound. For this guide, we have selected SB-277011A , a widely used and potent D3R-selective antagonist, as our reference standard for novel antagonists. [5]For novel agonists, we will reference the properties of Pramipexole , a D3R-preferring agonist used clinically. [6][7]
Key Performance Parameters for D3R Ligand Evaluation
The evaluation of a novel D3R ligand hinges on several key performance indicators:
-
Binding Affinity (Ki): The concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
-
Receptor Selectivity: The ratio of binding affinity for the D3R versus other receptors, especially the highly homologous D2 receptor (D2R). High selectivity (typically >100-fold) is crucial to minimize off-target effects. [8][9]3. Functional Activity (EC50/IC50 & Emax): This determines whether a ligand is an agonist, antagonist, or partial agonist.
-
Agonists activate the receptor. Their potency is measured by EC50 (concentration for 50% of maximal effect), and their efficacy by Emax (maximum response).
-
Antagonists block the receptor. Their potency is measured by IC50 (concentration to inhibit 50% of an agonist's response).
-
-
Pharmacokinetic (PK) Profile: Includes parameters like bioavailability, brain penetration, and metabolic stability, which determine the compound's suitability for in vivo studies and potential clinical development. [10]
Comparative Data for Selected D3R Ligands
The following tables summarize publicly available data for our reference compounds and a selection of novel D3R ligands, showcasing a diversity of chemical scaffolds and pharmacological profiles.
Table 1: In Vitro Binding Affinity and Selectivity Profile
| Compound | Type | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |
| SB-277011A | Antagonist | ~1.0 | ~100-150 | ~100-150-fold | [5] |
| ML417 | Agonist | 23 | >10,000 | >435-fold | [7][11] |
| SRI-21979 | Antagonist | Data not specified | Data not specified | Selective | [12] |
| AB04-88 | Biased Agonist | Potent | Data not specified | 123-fold (functional) | [13] |
| HY-3-24 | Antagonist | 0.67 | 86.7 | ~129-fold | [14][15] |
Note: Data is aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Functional Activity Profile
| Compound | Assay Type | Potency (EC50/IC50) | Efficacy (% of Dopamine) | Reference |
| Pramipexole | cAMP Inhibition | ~3.5 nM (D3R) | Full Agonist | [6] |
| ML417 | β-arrestin | 49 nM | Full Agonist | [7][11] |
| AB04-88 | G-protein activation | Potent | G protein biased | [13] |
| SB-277011A | cAMP Inhibition | ~1.5 nM (IC50) | Antagonist | [5] |
Part 3: Experimental Protocols for D3R Ligand Benchmarking
To ensure the trustworthiness and reproducibility of your findings, rigorous and standardized experimental protocols are essential. Below are step-by-step methodologies for the core assays in D3R ligand characterization.
Experimental Workflow Overview
Caption: High-level workflow for D3R ligand evaluation.
Radioligand Binding Assay for Affinity and Selectivity
Rationale: This competitive binding assay quantifies the affinity of a test compound for the D3R by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor. Performing the same assay with cells expressing D2R allows for the determination of D2/D3 selectivity. [14][16] Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D3 receptor (or D2 receptor for selectivity).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of a suitable D3R radioligand (e.g., [3H]-Spiperone or [125I]IABN). [17][18] * Add increasing concentrations of the unlabeled test compound (e.g., from 10-11 to 10-5 M).
-
For non-specific binding (NSB), use a high concentration of a known D3R ligand (e.g., 10 µM haloperidol).
-
For total binding, add only the radioligand and membranes.
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract NSB from all wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Functional Activity
Rationale: Since the D3R is Gαi-coupled, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures the ability of a compound to produce or block this effect. [6] Methodology:
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the human D3 receptor.
-
Plate cells in a 96-well plate and grow to near confluence.
-
-
Assay Procedure (Agonist Mode):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-treat cells with the PDE inhibitor.
-
Add increasing concentrations of the test antagonist.
-
Add a fixed concentration of a known D3R agonist (e.g., dopamine or quinpirole) at its EC80.
-
Add a fixed concentration of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection & Analysis:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
For agonist mode, plot cAMP levels against the log concentration of the test compound to determine the EC50 and Emax.
-
For antagonist mode, plot cAMP levels against the log concentration of the test compound to determine the IC50.
-
β-Arrestin Recruitment Assay
Rationale: In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways. Assays that measure β-arrestin recruitment can identify "biased" ligands that preferentially activate one pathway over the other, which may have therapeutic advantages. [13][19] Methodology:
-
Assay Principle:
-
Use a cell line co-expressing the D3R fused to one part of a reporter enzyme (e.g., NanoLuciferase) and β-arrestin fused to the complementary part. [19] * Ligand-induced receptor activation causes β-arrestin to be recruited to the receptor, bringing the two enzyme fragments together and generating a luminescent signal.
-
-
Procedure:
-
Plate the engineered cells in a white, opaque 96-well plate.
-
Add increasing concentrations of the test ligand.
-
Incubate at 37°C for a specified time (kinetic or endpoint readings can be taken).
-
-
Detection & Analysis:
-
Add the substrate for the reporter enzyme.
-
Measure luminescence using a plate reader.
-
Plot the signal against the log concentration of the ligand and fit the curve to determine EC50 and Emax.
-
Conclusion
The landscape of D3 receptor pharmacology is dynamic and promising. While MP-513 hydrobromide hydrate (Teneligliptin) operates in an entirely different therapeutic and mechanistic space, the principles of rigorous, comparative benchmarking are universal. By employing standardized in vitro assays to determine affinity, selectivity, and functional activity, researchers can effectively characterize novel D3R ligands. This data-driven approach is essential for identifying promising candidates like ML417, with its exceptional selectivity, or AB04-88, with its biased signaling profile, and advancing them toward in vivo studies and, ultimately, potential clinical applications for challenging neuropsychiatric disorders.
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What is the mechanism of Teneligliptin? - Patsnap Synapse. Available at: [Link]
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Teneligliptin: Uses, Side Effects, Precautions and More - CARE Hospitals. Available at: [Link]
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Dopamine receptor D3 - Wikipedia. Available at: [Link]
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Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed. Available at: [Link]
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Teneligliptin - Side Effects, Dosage, Precautions, Uses - Yashoda Hospitals. Available at: [Link]
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Signaling mechanisms of the D3 dopamine receptor - PubMed. Available at: [Link]
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Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - MDPI. Available at: [Link]
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Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - Frontiers. Available at: [Link]
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Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed. Available at: [Link]
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Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC. Available at: [Link]
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The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC. Available at: [Link]
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Recent Advances in the Development of Dopamine D3 Receptor Agonists and Antagonists. Available at: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Available at: [Link]
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Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed. Available at: [Link]
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Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor - MDPI. Available at: [Link]
-
High-affinity and selective dopamine D3 receptor full agonists - PMC. Available at: [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC. Available at: [Link]
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In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. Available at: [Link]
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Novel dopamine D3 agonists and their use in sexual disorders - | BioWorld. Available at: [Link]
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Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model - R Discovery. Available at: [Link]
-
Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist | Request PDF - ResearchGate. Available at: [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. Available at: [Link]
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New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC - NIH. Available at: [Link]
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Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells - PMC. Available at: [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. Available at: [Link]
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Mechanism-based PKPD modelling of CNS-active drugs - Frontiers. Available at: [Link]
-
In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. Available at: [Link]
-
Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC. Available at: [Link]
-
Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics - Taylor & Francis. Available at: [Link]
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Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. Available at: [Link]
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A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - Diva-Portal.org. Available at: [Link]
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Target: D(3) dopamine receptor (CHEMBL234) - ChEMBL - EMBL-EBI. Available at: [Link]
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Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Evaluation of the D3 Dopamine Receptor Selective Agonist/Partial Agonist PG01042 on L-Dopa Dependent Animal Involuntary Movements in Rats - NIH. Available at: [Link]
-
NB-64-33023-50mg | Dopamine D3 receptor ligand-1 Clinisciences. Available at: [Link]
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Dopamine D3 Receptor: Contemporary Views of Its Function and Pharmacology for Neuropsychiatric Diseases - MDPI. Available at: [Link]
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Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PubMed. Available at: [Link]
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Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PubMed Central. Available at: [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
